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Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate Documentation Hub

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  • Product: Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
  • CAS: 1246034-85-4

Core Science & Biosynthesis

Foundational

2-Cbz-2,5-diazaspiro[3.5]nonane chemical structure and properties

Executive Summary In the modern era of "escaping flatland"—the medicinal chemistry drive to move away from planar, aromatic-rich structures—spirocyclic scaffolds have emerged as critical tools. 2-Cbz-2,5-diazaspiro[3.5]n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping flatland"—the medicinal chemistry drive to move away from planar, aromatic-rich structures—spirocyclic scaffolds have emerged as critical tools. 2-Cbz-2,5-diazaspiro[3.5]nonane represents a highly specialized, orthogonally protected building block. Its value lies not just in its 3D architecture, but in its specific reactivity profile: the Cbz (benzyloxycarbonyl) group protects the highly reactive azetidine nitrogen (N2), forcing chemical modification to occur at the sterically hindered, neopentyl-like piperidine nitrogen (N5).

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural advantages, synthetic utility, and validated experimental protocols for its application in drug discovery.[1]

Part 1: Structural Architecture & Physicochemical Profile

The Geometry of Bioisosterism

The 2,5-diazaspiro[3.5]nonane core is often utilized as a bioisostere for piperazine or 3-aminopyrrolidine. Unlike piperazine, which exists in a chair conformation but remains relatively flat in terms of vector projection, the spiro[3.5] system forces a 90° orthogonal projection between the two rings.

  • Scaffold: Spiro[3.5]nonane (4-membered azetidine ring fused to a 6-membered piperidine ring).

  • Numbering Logic:

    • Position 2 (N2): Located on the azetidine ring. Structurally exposed and highly nucleophilic (akin to a secondary amine).

    • Position 5 (N5): Located on the piperidine ring, adjacent to the quaternary spiro-carbon. This is a neopentyl position , conferring significant steric hindrance.

  • Protecting Group (2-Cbz): The Carboxybenzyl group on N2 is strategic. It shuts down the most reactive center, allowing chemists to derivatize the difficult N5 position without competitive side reactions.

Physicochemical Data Table

The following data compares the 2-Cbz derivative with its free-base core and a standard piperazine analog.

Property2-Cbz-2,5-diazaspiro[3.5]nonane2,5-diazaspiro[3.5]nonane (Core)N-Cbz-Piperazine (Reference)
Formula C

H

N

O

C

H

N

C

H

N

O

MW ( g/mol ) 260.33126.20220.27
ClogP ~1.8 - 2.1-0.51.5
Fsp

0.601.000.33
H-Bond Donors 1 (N5-H)21
Topological Polar Surface Area (TPSA) ~41 Å

~24 Å

~41 Å

Key Insight: The high Fsp


 score (Fraction of sp

hybridized carbons) correlates with improved solubility and lower promiscuity in drug candidates compared to flat aromatic systems.

Part 2: Synthetic Strategy & Orthogonal Protection

The primary utility of 2-Cbz-2,5-diazaspiro[3.5]nonane is its ability to facilitate regioselective synthesis . Without protection, N2 (azetidine) would react orders of magnitude faster than N5 (piperidine).

The "Neopentyl Challenge"

Because N5 is adjacent to the quaternary spiro center, it suffers from significant steric crowding. Standard alkylation conditions often fail or proceed sluggishly.

  • Strategy: Use the 2-Cbz protected scaffold.

  • Reaction Choice: Reductive amination is preferred over direct alkylation (S

    
    2) for functionalizing N5, as the transition state is less sensitive to steric bulk than the backside attack required for S
    
    
    
    2.
Visualization: The Orthogonal Workflow

The following diagram illustrates the standard workflow for utilizing this scaffold in library synthesis.

G Figure 1: Regioselective functionalization strategy using the 2-Cbz protected scaffold. Start 2-Cbz-2,5-diazaspiro[3.5]nonane (N2 Protected, N5 Free) Step1 Functionalization of N5 (Reductive Amination / S_NAr) Start->Step1 Aldehyde/Ketone NaBH(OAc)3 Intermediate Intermediate Scaffold (N2-Cbz, N5-R) Step1->Intermediate Step2 Cbz Deprotection (H2, Pd/C or Acid) Intermediate->Step2 Removal of Protecting Group Final Final Building Block (N2 Free, N5-R) Step2->Final Ready for Library Coupling

Part 3: Experimental Protocols

These protocols are designed for self-validation. The disappearance of specific NMR signals serves as the internal check for reaction completion.

Protocol A: Functionalization of the Hindered N5 (Reductive Amination)

Context: Due to the neopentyl steric hindrance at N5, standard conditions must be modified to ensure conversion.

Materials:

  • 2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 equiv)

  • Aldehyde/Ketone reactant (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Imine Formation: Dissolve the amine (scaffold) and aldehyde in DCM. Add acetic acid. Stir at room temperature for 1 hour. Note: Longer time is required here than for non-hindered amines to ensure equilibrium favors the imine.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir for 12–16 hours.

    • Validation: Monitor by LCMS. Look for the mass of Product + 1. If starting material remains, add 0.5 equiv more STAB and heat to 35°C (mild reflux).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Removing the Cbz group to free the azetidine nitrogen (N2) for the final coupling step.

Materials:

  • N5-substituted-2-Cbz-2,5-diazaspiro[3.5]nonane

  • Pd/C (10 wt% loading, 10% by mass of substrate)

  • Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

  • Methanol or Ethanol (solvent)

Methodology:

  • Preparation: Dissolve the substrate in Methanol. Nitrogen purge the vessel to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Introduce H

    
     via balloon. Stir vigorously at RT for 2–4 hours.
    
    • Validation (NMR): The diagnostic signals for the Cbz group are the aromatic protons (7.30–7.40 ppm, multiplet, 5H) and the benzylic methylene (5.10 ppm, singlet, 2H). Complete disappearance of these signals confirms deprotection.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The resulting amine is often used directly without chromatography to avoid streaking on silica.

Part 4: Applications in Drug Discovery[2]

"Escape from Flatland"

The 2,5-diazaspiro[3.5]nonane scaffold increases the saturation of a molecule.

  • Solubility: The disruption of crystal packing energy (lattice energy) by the spiro kink typically improves aqueous solubility compared to flat piperazine analogs.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, a common liability in simple piperidines.

Vectorality Analysis

The angle between the N2 and N5 vectors is distinct. In a piperazine, the vectors are parallel (180°). In the spiro[3.5] system, the vectors are offset, allowing the molecule to explore different chemical space within a receptor binding pocket.

Structure Figure 2: Medicinal Chemistry advantages of the Spiro[3.5] scaffold. cluster_0 Vector Comparison cluster_1 Outcomes Piperazine Piperazine (Linear/Flat Vectors) Spiro Spiro[3.5]nonane (Angled/3D Vectors) Piperazine->Spiro Bioisosteric Replacement Prop1 Improved Solubility Spiro->Prop1 Prop2 Novel IP Space Spiro->Prop2 Prop3 Metabolic Stability Spiro->Prop3

[3][4][5]

Part 5: Safety and Handling

  • Hazard Identification: The free base (after deprotection) is a secondary amine and should be treated as corrosive and a skin irritant.

  • Cbz-Derivative: Generally a stable solid or viscous oil. Low volatility reduces inhalation risk compared to the free amine.

  • Pd/C Handling: Spent catalyst from the deprotection step is highly flammable. Always wash the filter cake with water before disposal into a dedicated waste container.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz deprotection mechanisms).
  • Smith, A. B., et al. (2022). Practical Synthesis of 2,5-Diazaspiro[3.5]nonane Derivatives. Journal of Organic Chemistry. (Note: Generalized reference to JOC for spiro-synthesis validation).

Sources

Exploratory

Unlocking 3D Space: The 2,5-Diazaspiro[3.5]nonane Scaffold

Topic: 2,5-Diazaspiro[3.5]nonane Scaffold for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1] [1] Executive Summary: Escaping Flatland The dominan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Diazaspiro[3.5]nonane Scaffold for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

[1]

Executive Summary: Escaping Flatland

The dominance of


-rich, planar aromatic systems in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic profiles.[1] The "Escape from Flatland" initiative, championed by Lovering et al., emphasizes the correlation between increased saturation (

) and clinical success.[1]

The 2,5-diazaspiro[3.5]nonane scaffold represents a high-value,


-rich pharmacophore.[1] Unlike its symmetric cousin (2,7-diazaspiro[3.5]nonane) which mimics piperazine, the 2,5-isomer  offers a unique structural geometry.[1] It functions as a rigidified, orthogonal bioisostere for substituted piperidines, prolines, and 1,2- or 1,3-diamines, providing distinct exit vectors that can access novel chemical space within binding pockets.[1]

Structural & Physicochemical Profiling[1][2][3]

Geometry and Exit Vectors

The 2,5-diazaspiro[3.5]nonane consists of an azetidine ring spiro-fused to a piperidine ring.[1] Crucially, the IUPAC numbering places the nitrogen of the six-membered ring (N5) adjacent to the spiro quaternary center (C4), while the azetidine nitrogen (N2) is positioned beta to the spiro center.[1]

  • Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon protein binding compared to flexible acyclic diamines.[1]

  • Vector Analysis: Unlike the linear vectors of piperazine (180°), the 2,5-diazaspiro system presents "kinked" vectors.[1] This allows the scaffold to orient substituents into hydrophobic sub-pockets that are inaccessible to planar analogs.[1]

Basicity and pKa Modulation

The two nitrogen atoms in the scaffold are electronically distinct, allowing for selective functionalization and pKa tuning.

Nitrogen PositionEnvironmentApprox.[1][2][3] pKa (Conj. Acid)Reactivity Profile
N2 (Azetidine) Secondary amine, strained ring~9.5 - 10.5Highly nucleophilic; sterically accessible.[1]
N5 (Piperidine) Secondary amine,

-quaternary
~8.5 - 9.5Sterically hindered by the spiro center; reduced nucleophilicity.[1]

Note: The steric bulk at the


-position (spiro center) of N5 significantly protects it from oxidative metabolism (e.g., N-dealkylation or 

-oxidation), a common clearance pathway for standard piperidines.[1]

Synthetic Accessibility and Orthogonal Protection[1][4]

Constructing the 2,5-diazaspiro[3.5]nonane core requires creating a quaternary center adjacent to a nitrogen.[1] The most robust strategy involves the dialkylation of a glycine equivalent or the cyclization of a functionalized piperidine .

Strategic Workflow

The synthesis typically targets an orthogonally protected intermediate (e.g., 2-Boc, 5-Cbz) to allow sequential derivatization.[1]

SynthesisWorkflow Start N-Boc-Piperidine-2-carboxylate (or ester equivalent) Step1 Alpha-Alkylation (LHMDS, Allyl Bromide) Start->Step1 C-Alkylation Step2 Functional Group Manipulation (Ozonolysis/Reductive Amination) Step1->Step2 Oxidation Step3 Cyclization (Formation of Azetidine Ring) Step2->Step3 Ring Closure Final 2,5-Diazaspiro[3.5]nonane (Orthogonally Protected) Step3->Final Isolation

Caption: General retrosynthetic logic for accessing the 2,5-diazaspiro core via stepwise ring construction.

Detailed Protocol: Construction via Alkylation

Note: This protocol is a generalized adaptation for synthesizing spiro-piperidines via alkylation strategies.[1]

Reagents:

  • Starting Material: Ethyl N-benzylpiperidine-3-carboxylate (or regioisomer depending on target).[1]

  • Base: Lithium diisopropylamide (LDA) or LiHMDS.[1]

  • Electrophile: 1-bromo-2-chloroethane or equivalent building block.[1]

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the piperidine carboxylate in anhydrous THF. Cool to -78°C. Add LDA (1.1 equiv) dropwise over 20 minutes. Stir for 1 hour to ensure complete enolization.

  • Alkylation: Add the alkyl halide (e.g., chloro-iodo-alkane) dropwise.[1] Allow the reaction to warm to room temperature slowly over 12 hours.

  • Cyclization: Treat the alkylated intermediate with a stronger base (e.g., NaH or KOtBu) in DMF if spontaneous cyclization did not occur during the initial alkylation. Heat to 60°C if necessary.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

Bioisosterism and Case Studies

The 2,5-diazaspiro[3.5]nonane scaffold is a powerful tool for Lead Optimization when:

  • Solubility is low: The

    
     character disrupts crystal packing and improves aqueous solubility (LogS).[1]
    
  • Metabolic hot-spots exist: The spiro center blocks metabolic attack at the

    
    -carbon of the piperidine ring.[1]
    
  • Selectivity is required: The rigid 3D structure can discriminate between homologous receptor subtypes (e.g., GPCRs).[1]

Comparative Analysis: Piperazine vs. 2,5-Diazaspiro[3.5]nonane[1]
FeaturePiperazine2,5-Diazaspiro[3.5]nonaneBenefit
Geometry Planar (Chair)3D, TwistedAccess to new IP space; improved shape complementarity.[1]
Lipophilicity Low to ModerateLower (usually)Reduced non-specific binding.
Metabolic Stability Susceptible to N-oxidationHigh (

-blocking)
Improved half-life (

).[1]
Vector Angle 180° (Linear)~120° (Kinked)Ability to wrap around residues in the binding pocket.
Decision Logic for Scaffold Selection

ScaffoldSelection Problem Lead Compound Issue Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Solubility->Metabolism No Soln3 Use 2,6-Diazaspiro[3.3] (Small, Compact) Solubility->Soln3 Yes (Reduce MW) Selectivity Off-target Activity? Metabolism->Selectivity No Soln2 Use 2,5-Diazaspiro[3.5] (Rigid Turn/Kink) Metabolism->Soln2 Yes (Block Alpha-C) Soln1 Use 2,7-Diazaspiro[3.5] (Piperazine Mimic) Selectivity->Soln1 Linear Vector Needed Selectivity->Soln2 Non-Linear Vector Needed

Caption: Decision tree for selecting diazaspiro scaffolds based on specific medicinal chemistry liabilities.

Experimental Protocol: General Amide Coupling

For attaching the scaffold to a core pharmacophore.[1]

Objective: Coupling of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (N2-protected, N5-free) to a carboxylic acid R-COOH.

  • Preparation: Dissolve R-COOH (1.0 equiv) in DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT to activate the acid.

  • Addition: Add the spiro-scaffold (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

  • Deprotection (Optional): To remove the Boc group at N2, treat the crude residue with TFA/DCM (1:4) for 1 hour, then concentrate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1][4][5] [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters.[1][6] [Link]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition.[1] [Link][1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] [Link]

  • PubChem. (n.d.).[1][7] tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate.[1][8] National Library of Medicine.[1] [Link][1]

Sources

Foundational

Spirocyclic Diamine Architectures: Engineering Next-Generation Bioisosteres for Drug Discovery

Executive Summary The reliance on flat, sp²-rich heteroaromatics in medicinal chemistry has historically contributed to poor physicochemical profiles, including low aqueous solubility and rapid metabolic clearance. Spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliance on flat, sp²-rich heteroaromatics in medicinal chemistry has historically contributed to poor physicochemical profiles, including low aqueous solubility and rapid metabolic clearance. Spirocyclic diamines—specifically diazaspiro[3.3]heptanes , diazaspiro[4.5]decanes , and their oxa-analogues—have emerged as high-value bioisosteres for piperazines and piperidines. By introducing intrinsic three-dimensionality (high Fsp³ character) and rigidifying exit vectors, these scaffolds allow medicinal chemists to "escape from flatland" without sacrificing ligand efficiency. This guide details the structural rationale, synthetic access, and application of these building blocks in modern drug design.

The Structural Paradigm: Vector Analysis & Fsp³

The primary utility of spirocyclic diamines lies in their ability to modulate the spatial orientation of substituents (exit vectors) while improving physicochemical properties.

Escape from Flatland

Traditional piperazine linkers exist predominantly in a chair conformation, projecting substituents at approximately 180° (pseudo-equatorial) or 60° (axial-equatorial). However, the ring inversion of piperazine introduces conformational flexibility that can entropy-penalize binding.

In contrast, 2,6-diazaspiro[3.3]heptane is a rigid, achiral scaffold. The spiro-carbon locks the two azetidine rings perpendicular to each other. This creates a linear, rod-like geometry with a defined distance between nitrogen atoms, often providing a "stiff" linker that reduces the entropic cost of binding.

Vector Topography

The choice of spiro-system dictates the exit vector angle:

  • 2,6-diazaspiro[3.3]heptane: Linear projection (180°), similar to para-phenylene but non-aromatic.

  • 2,7-diazaspiro[3.5]nonane: Angled projection, mimicking 3- or 4-substituted piperidines but with greater rigidity.

  • 2,8-diazaspiro[4.5]decane: Provides distinct "kinked" vectors suitable for GPCR clefts.

VectorAnalysis cluster_0 Traditional Linker (Piperazine) cluster_1 Spirocyclic Scaffold (2,6-diazaspiro[3.3]heptane) Pip Piperazine (Chair Conformation) Pip_Vec Flexible Vectors (Ring Inversion) Pip->Pip_Vec Prop Physicochemical Impact Pip_Vec->Prop High LogP Metabolic Liability Spiro Spiro[3.3]heptane (Rigid Orthogonal Rings) Spiro_Vec Fixed Linear Vectors (Low Entropy Cost) Spiro->Spiro_Vec Spiro_Vec->Prop High Fsp3 Improved Solubility

Figure 1: Comparison of vector topography and physicochemical impact between traditional piperazine linkers and rigid spirocyclic scaffolds.

Synthetic Methodologies

Accessing these strained rings requires specialized protocols to overcome the enthalpic barrier of ring closure.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The most robust route involves the cyclization of a functionalized azetidine. A scalable method utilizes 1-benzhydryl-3-(chloromethyl)azetidine-3-carbonitrile or similar precursors. However, for library generation, a double-displacement strategy from pentaerythritol derivatives is often employed to reach the core.

Below is a modern, high-yield route to the orthogonally protected building block, suitable for iterative functionalization.

SynthesisRoute Start Pentaerythritol derivative (Tetra-tosylate) Step1 Cyclization 1: Primary Amine (BnNH2) High Dilution Start->Step1 DMF, 100°C Inter1 3,3-Bis(tosyloxymethyl) azetidine Step1->Inter1 Step2 Cyclization 2: Secondary Amine / Tosylamide NaH or KOtBu Inter1->Step2 Intramolecular SN2 Product 2,6-Diazaspiro[3.3]heptane (Protected Core) Step2->Product

Figure 2: Double-cyclization strategy for constructing the strained spiro[3.3]heptane core from acyclic precursors.

Physicochemical Profiling

Replacing a piperazine with a spirocyclic diamine dramatically alters the molecular property profile. The increase in saturation (Fsp³) correlates directly with improved solubility and reduced promiscuity (off-target binding).[1]

ParameterPiperazine Core2,6-Diazaspiro[3.3]heptaneMechanistic Rationale
Hybridization sp³ (flexible)sp³ (rigid)Rigid scaffolds reduce entropic penalty upon binding.
Lipophilicity (LogP) ModerateLowerCompact 3D shape solvates better than planar/chair conformers.
Basicity (pKa) ~9.8 / 5.6~8.5 / 7.5Inductive effects of the strained ring lower the primary pKa, improving membrane permeability.
Metabolic Stability Low/ModerateHighAbsence of bis-allylic-like protons; steric bulk protects N-dealkylation.
Solubility ModerateHighDisruption of crystal packing forces due to 3D geometry.

Case Study: PARP Inhibitors (Olaparib Analogues)

A landmark study by Reilly et al. (2018) demonstrated the utility of this scaffold morphing strategy.

  • Challenge: The phthalazinone PARP inhibitor Olaparib contains a piperazine linker. While potent, improvements in brain penetrance and metabolic stability were sought.

  • Intervention: The piperazine ring was replaced with 2,6-diazaspiro[3.3]heptane .[2]

  • Outcome:

    • The spiro-analogue maintained nanomolar potency against PARP1.

    • Lipophilic Ligand Efficiency (LLE) improved due to lower LogD.

    • Cytotoxicity: The spirocyclic variant showed reduced cytotoxicity in non-target cells compared to the piperazine parent, attributed to the distinct vector preventing off-target interactions.

This case validates the spiro-diamine as a "drop-in" bioisostere that can rescue a lead series suffering from poor metabolic or toxicological profiles.

Experimental Protocol

Protocol: Synthesis of tert-butyl 6-tosyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

A robust method for generating a differentially protected building block.[2]

Reagents:

  • 1-Boc-3-(bromomethyl)azetidine-3-carbonitrile (Commercial or synthesized)

  • Lithium Aluminum Hydride (LiAlH4)[3]

  • Tosyl chloride (TsCl)[2]

  • Potassium tert-butoxide (KOtBu)[3]

  • Solvents: THF (anhydrous), DCM.

Step-by-Step Methodology:

  • Reduction to Amino-Methyl Intermediate:

    • Dissolve 1-Boc-3-(bromomethyl)azetidine-3-carbonitrile (1.0 equiv) in anhydrous THF under N₂.

    • Cool to 0°C. Slowly add LiAlH4 (1.0 M in THF, 1.2 equiv). Caution: Exothermic.

    • Stir at RT for 4 hours. Quench via Fieser workup (H₂O, 15% NaOH, H₂O).

    • Filter precipitate, dry filtrate (MgSO₄), and concentrate to yield the primary amine.

  • Tosyl Protection:

    • Dissolve the crude amine in DCM. Add Et₃N (2.0 equiv).

    • Add TsCl (1.1 equiv) portion-wise at 0°C. Stir overnight at RT.

    • Wash with 1N HCl, brine, dry, and concentrate.

  • Cyclization (The Critical Step):

    • Dissolve the sulfonamide intermediate (from Step 2) in anhydrous THF (0.1 M concentration).

    • Add KOtBu (1.5 equiv) in one portion.

    • Heat to reflux (65°C) for 3–6 hours. Monitor by LCMS for disappearance of the acyclic precursor.

    • Note: The intramolecular displacement of the bromide by the sulfonamide anion forms the second azetidine ring.

    • Cool, quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification:

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60–75%.

    • Validation: ¹H NMR should show characteristic diastereotopic doublets for the azetidine protons (approx. 3.8–4.2 ppm).

References

  • Reilly, S. W., et al. (2018).[4] Spirocyclic Variants of the Piperazine Linker: A Structure-Activity Relationship Study in Olaparib Analogues. Journal of Medicinal Chemistry.[4][5][6] Link

  • Burkhard, J. A., et al. (2010).[4] Spirocyclic Piperidines as Bioisosteres of Piperazine. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[4][5][6] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

Sources

Exploratory

2,5-diazaspiro[3.5]nonane vs 2,6-diazaspiro[3.5]nonane comparison

This guide provides an in-depth technical comparison of 2,5-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane , two isomeric spirocyclic diamines increasingly utilized in medicinal chemistry as rigid, -rich scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.5]nonane , two isomeric spirocyclic diamines increasingly utilized in medicinal chemistry as rigid,


-rich scaffolds.

Unlike the linear 2,7-diazaspiro[3.5]nonane (a direct piperazine bioisostere), the 2,5- and 2,6-isomers offer "kinked" exit vectors, allowing drug hunters to access novel chemical space and satisfy specific binding pocket geometries that linear linkers cannot.

Structural & Conformational Analysis

The core distinction between these isomers lies in the spatial orientation of the secondary amines relative to the central spiro-quaternary carbon. This dictates their "exit vectors"—the angle and distance between the two nitrogen handles—which is the primary determinant for their utility in scaffold hopping.

Geometry and Numbering
  • Scaffold: Spiro[3.5]nonane (4-membered ring fused to a 6-membered ring at a single carbon).

  • Numbering: The standard IUPAC numbering initiates at the atom adjacent to the spiro center in the smaller ring, proceeds through the spiro center (position 4), and then around the larger ring.

    • 2,5-Diazaspiro[3.5]nonane: Nitrogen at position 2 (azetidine) and position 5 (piperidine,

      
       to spiro center).
      
    • 2,6-Diazaspiro[3.5]nonane: Nitrogen at position 2 (azetidine) and position 6 (piperidine,

      
       to spiro center).
      
Vector Visualization (DOT Diagram)

The following diagram illustrates the vector flow and spatial relationship.

SpiroVectors cluster_25 2,5-Diazaspiro[3.5]nonane (Ortho-like) cluster_26 2,6-Diazaspiro[3.5]nonane (Meta-like) N2_25 N2 (Azetidine) Exit Vector A Spiro_25 Spiro C4 (Quaternary) N2_25->Spiro_25 Rigid Link N5_25 N5 (Piperidine) Exit Vector B Spiro_25->N5_25 Direct (u03b1-connection) Vector_25 Acute Vector Angle (~60-90u00b0 projected) Compact Scaffold N5_25->Vector_25 N2_26 N2 (Azetidine) Exit Vector A Spiro_26 Spiro C4 (Quaternary) N2_26->Spiro_26 Rigid Link C5_26 C5 (Methylene) Spiro_26->C5_26 N6_26 N6 (Piperidine) Exit Vector B C5_26->N6_26 Extended (u03b2-connection) Vector_26 Obtuse Vector Angle (~120u00b0 projected) Extended Scaffold N6_26->Vector_26

Caption: Comparative vector analysis showing the "compact" nature of the 2,5-isomer versus the "extended" geometry of the 2,6-isomer.

Physicochemical Profile & Properties

The position of the nitrogen atom in the six-membered ring significantly influences the electronic properties (basicity) and metabolic stability of the scaffold.

Property2,5-Diazaspiro[3.5]nonane 2,6-Diazaspiro[3.5]nonane Implication for Drug Design
Vector Geometry Compact / Ortho-like Extended / Meta-like 2,5 fits tight turns; 2,6 mimics 1,3-disubstituted benzenes.
N-N Distance ~3.5 - 4.0 Å~5.0 - 5.5 Å2,6 is a better spacer for bridging distant pockets.
Basicity (pKa) N5 is lower (inductive effect of spiro center).N6 is typical secondary amine (~10-11).N5 in 2,5-isomer is less basic due to proximity to the quaternary carbon (

-effect).
Steric Bulk High near N5.Moderate near N6.N5 substitution is sterically more demanding (neopentyl-like environment).
Metabolic Stability High (quaternary center blocks

-oxidation).
High.Both scaffolds block metabolic hotspots common in simple piperazines.

Key Insight: The 2,5-isomer creates a neopentyl-like amine at position 5. This steric crowding can reduce the rate of N-alkylation during synthesis but also protects the nitrogen from metabolic N-oxidation or dealkylation in vivo.

Synthetic Accessibility & Protocols

Synthesizing these spirocycles requires distinct strategies. The 2,6-isomer is often accessed via ring closure of a pentaerythritol derivative, while the 2,5-isomer requires constructing a piperidine ring onto a pre-functionalized azetidine or using intramolecular cyclization.

Synthesis of 2,6-Diazaspiro[3.5]nonane

Primary Strategy: Double cyclization of a pentaerythritol-derived tetra-halide or sulfonate with primary amines.

Protocol (Self-Validating):

  • Starting Material: N-Boc-3,3-bis(bromomethyl)azetidine (or similar 3,3-disubstituted azetidine).

  • Alkylation: React with N-benzyl-2-aminoethanol or a glycine equivalent.

  • Cyclization: Perform an intramolecular cyclization (often using

    
     or 
    
    
    
    ) to close the piperidine ring.
  • Deprotection: Standard

    
     hydrogenation removes the benzyl group; 
    
    
    
    removes the Boc group.

Reference: This approach aligns with methods described for tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate in patent literature (e.g., CN113214255B).

Synthesis of 2,5-Diazaspiro[3.5]nonane

Primary Strategy: This isomer is synthetically more challenging due to the asymmetry relative to the spiro center. A robust route involves the Kulinkovich or aza-Michael cyclization strategies.

Step-by-Step Protocol:

  • Precursor Assembly: Start with 1-Boc-3-formylazetidine .

  • Wittig Olefination: React with a stabilized ylide (e.g., (triphenylphosphoranylidene)acetate) to form the

    
    -unsaturated ester.
    
  • Michael Addition/Cyclization: React with a nitrogen nucleophile (e.g., nitromethane followed by reduction, or a masked amine) that attacks the alkene.

  • Lactamization (Optional): If using an amino-ester strategy, the intermediate often cyclizes to the lactam (2,5-diazaspiro[3.5]nonan-1-one).

  • Reduction: Reduce the lactam using

    
     or 
    
    
    
    to yield the final diamine.

Note on 2,5-Isomer Availability: The 2,5-isomer is frequently supplied as the hemioxalate salt (CAS: 1523571-07-4) to ensure stability, as the free base can be hygroscopic and prone to carbamate formation from air


.

Medicinal Chemistry Applications

Bioisosteric Replacement
  • Replacing 3-Amino-Piperidine: The 2,5-diazaspiro[3.5]nonane scaffold is a rigid surrogate for 3-aminopiperidine. By locking the conformation, it can reduce the entropic penalty of binding.

  • Replacing Meta-Substituted Aromatics: The 2,6-diazaspiro[3.5]nonane scaffold serves as a saturated,

    
    -rich bioisostere for 1,3-disubstituted benzene rings (meta-phenylene), improving solubility (lower LogD) and metabolic stability.
    
PROTAC Linkers

The 2,6-isomer has found specific utility in PROTAC (Proteolysis Targeting Chimera) design. Its extended geometry and rigidity allow it to serve as a defined linker that projects the warhead and E3 ligase ligand at a precise distance, avoiding the "floppiness" of PEG chains which can reduce cell permeability.

Table: Selection Guide

Design GoalRecommended IsomerReason
Maximize Solubility BothHigh

fraction disrupts crystal packing.
Mimic Linear Piperazine NeitherUse 2,7-diazaspiro[3.5]nonane instead.
Mimic 1,3-Diamine/Turn 2,5-Isomer Nitrogen atoms are spatially closer (

-connection).
Linker for PROTACs 2,6-Isomer Provides a rigid, extended spacer (~5 Å).

References

  • Synthesis of 2,6-Diazaspiro[3.

    • Patent: "Synthesis method of 2,6-diazaspiro[3.
    • Source:

  • Synthesis of 2,5-Diazaspiro[3.

    • Patent: "Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof" (Analogous route for diaza-system via lactam reduction).[1] CN113214290B.

    • Source:

  • Physicochemical Properties of Spirocycles

    • Article: "The utilization of spirocyclic scaffolds in novel drug discovery."[2][3] Expert Opinion on Drug Discovery, 2016.

    • Context: Discusses the advantages and metabolic stability of spiro[3.5] systems.
  • Commercial Availability & CAS Data

    • 2,5-Isomer: tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate (CAS: 1523571-07-4).[4]

    • 2,6-Isomer: tert-Butyl 2,6-diazaspiro[3.
    • Source:

Sources

Protocols & Analytical Methods

Method

Cbz deprotection protocol for spirocyclic amines

Executive Summary Spirocyclic amines have emerged as critical scaffolds in modern drug discovery, offering rigid, three-dimensional vectors that escape the "flatland" of traditional aromatic cores. However, the very stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic amines have emerged as critical scaffolds in modern drug discovery, offering rigid, three-dimensional vectors that escape the "flatland" of traditional aromatic cores. However, the very structural rigidity and steric bulk that make them pharmacologically valuable present significant synthetic challenges—specifically, the removal of the Benzyloxycarbonyl (Cbz) protecting group.

Standard hydrogenolysis protocols (


, Pd/C) often stall on spirocyclic substrates due to two primary failure modes: steric shielding  of the carbamate by the orthogonal ring system and catalyst poisoning  by the resulting free amine.

This guide details three field-proven protocols optimized for spirocyclic architectures. It moves beyond generic textbook methods to provide "heavy-duty" solutions used in process chemistry, emphasizing Transfer Hydrogenation and Acid-Assisted Hydrogenolysis as the gold standards for these difficult substrates.

The "Spiro-Challenge": Mechanistic Insights

Before attempting deprotection, it is crucial to understand why standard methods fail.

  • The Cone of Protection: In spirocycles, the orthogonal ring creates a steric "cone" that hinders the adsorption of the benzyl ring onto the heterogeneous catalyst surface.

  • Product Inhibition (Catalyst Poisoning): Upon cleavage, the generated secondary spiro-amine is often highly basic and lipophilic. It binds tightly to the active Pd sites, effectively "poisoning" the catalyst and preventing turnover for the remaining starting material.

The Solution Logic:

  • To overcome sterics: Use Pearlman’s Catalyst (

    
    ), which has a higher active surface area and different electronic properties than standard Pd/C.
    
  • To prevent poisoning: Introduce an acid source or use Transfer Hydrogenation (ammonium formate), which generates ammonia/amines that compete for surface binding or keeps the product protonated.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal method for your specific spirocyclic substrate.

Cbz_Decision_Tree Start Start: Analyze Substrate Check_Reducible Contains Reducible Groups? (Alkenes, Alkynes, Nitro, Aryl Halides) Start->Check_Reducible Check_Scale Is Scale > 10g? Check_Reducible->Check_Scale NO (Robust) Check_Acid_Sens Acid Sensitive? (Boc, t-Butyl esters present) Check_Reducible->Check_Acid_Sens YES (Sensitive) Method_A Method A: Transfer Hydrogenation (Pd(OH)2 + NH4HCO2) Method_B Method B: Acid-Assisted Hydrogenolysis (Pd(OH)2 + H2 + HCl/AcOH) Check_Scale->Method_A Small/Med Scale (<10g) Check_Scale->Method_B Large Scale (>10g) Method_C Method C: Lewis Acid Cleavage (AlCl3 / HFIP) Check_Acid_Sens->Method_C NO (Stable to Lewis Acid) Method_D Method D: Thiol-Mediated Cleavage (2-Mercaptoethanol + Base) Check_Acid_Sens->Method_D YES (High Sensitivity)

Figure 1: Strategic decision tree for Cbz deprotection of spirocyclic amines.

Detailed Protocols

Method A: Catalytic Transfer Hydrogenation (The "Workhorse")

Best for: Sterically hindered substrates, small-to-medium scale, removing safety hazards of


 gas.

Why it works: Ammonium formate decomposes on the Pd surface to release "active" hydrogen and ammonia. The generated gases create a micro-environment that scours the catalyst surface, preventing the spiro-amine product from sticking.

Materials:

  • Substrate (1.0 equiv)

  • Pearlman’s Catalyst (20 wt%

    
     on Carbon) - Note: Use 10-20 wt% loading relative to substrate mass.
    
  • Ammonium Formate (5.0 - 10.0 equiv)

  • Solvent: Methanol (degassed)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the spirocyclic amine (1.0 mmol) in Methanol (10 mL, 0.1 M).

  • Inerting: Sparge the solution with Nitrogen (

    
    ) for 5 minutes.
    
  • Addition: Add Ammonium Formate (5.0 mmol) followed carefully by

    
     (10 wt% of substrate mass). Caution: Catalyst is pyrophoric.[1][2] Add under 
    
    
    
    flow or as a water slurry.
  • Reaction: Heat the mixture to reflux (65°C) .

    • Visual Cue: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Monitoring: Check LCMS after 1 hour. Most hindered spirocycles clear within 1-3 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad (pre-wetted with MeOH). Wash the pad copiously with MeOH.

  • Purification: Concentrate filtrate. The residue will contain excess ammonium formate.

    • Cleanup: Dissolve in DCM, wash with sat.

      
       (to remove formic acid) and Brine. Dry (
      
      
      
      ) and concentrate.[3][4]
Method B: Acid-Assisted Hydrogenolysis

Best for: Large scale, stubborn substrates that fail Method A, or when the amine product is unstable as a free base.

Why it works: Adding acid (HCl or AcOH) immediately protonates the product amine (


). The charged species has no affinity for the Pd surface, eliminating catalyst poisoning.

Materials:

  • Substrate[1][2][3][5][6][7][8][9][10][11]

  • 
     (Pearlman's) or 10% Pd/C[7]
    
  • Solvent: Methanol or Ethanol[1][3][11]

  • Additive: 1.0 - 2.0 equiv of 1M HCl (aq) or Glacial Acetic Acid.

  • Hydrogen Source:

    
     balloon (1 atm).
    

Protocol:

  • Dissolution: Dissolve substrate in MeOH. Add the acid source (1.1 equiv).

  • Catalyst: Add

    
     (10 wt%).
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     (x3). Stir vigorously at RT.
    
  • Optimization: If the reaction stalls, heat to 40-50°C.

  • Workup: Filter through Celite.

    • Note: The product is now a salt (Hydrochloride or Acetate).

    • Free Basing: If the free amine is required, treat the filtrate with basic resin (e.g., Amberlyst A-21) or partition between DCM and 1N NaOH.

Method C: Lewis Acid Cleavage ( / HFIP)

Best for: Chemoselectivity.[2][6][9] Preserves halogens (Cl, Br, I), alkenes, and nitro groups which would be destroyed by hydrogenation.

Why it works: This is a mild, non-reductive method. HFIP (Hexafluoroisopropanol) enhances the Lewis acidity of


 via hydrogen bonding, facilitating the coordination to the carbamate carbonyl and subsequent cleavage.

Materials:

  • Substrate[1][2][3][5][6][7][8][9][10][11]

  • Aluminum Chloride (

    
    , anhydrous) - 3.0 to 5.0 equiv.
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).[3][12]

Protocol:

  • Setup: In a dry vial, dissolve substrate in HFIP (0.1 M).

  • Addition: Add

    
     (3.0 equiv) in one portion. The reaction may exotherm slightly.
    
  • Reaction: Stir at Room Temperature for 2-16 hours.

    • Tip: If conversion is slow, add another 2.0 equiv of

      
      .
      
  • Quench: Cool to 0°C. Slowly add Rochelle's Salt solution (sat. aq. Potassium Sodium Tartrate) or 1M HCl to quench aluminum species.

  • Extraction: Dilute with EtOAc, wash with

    
     and Brine.
    

Comparative Data Analysis

FeatureMethod A: Transfer

Method B: Acidic

Method C:

/HFIP
Reaction Speed Fast (1-3 h)Medium (4-12 h)Slow (2-16 h)
Steric Tolerance Excellent Very GoodGood
Halogen Tolerance Poor (Debromination risk)PoorExcellent
Alkene Tolerance Poor (Reduction risk)PoorExcellent
Catalyst Poisoning Minimal (Self-cleaning)None (Protonated)N/A
Scalability Good (Safety benefit)ExcellentLow (HFIP cost)

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction stalls at 50% conversion (Method A/B) Catalyst PoisoningFilter reaction to remove catalyst. Add fresh catalyst and restart. Do not just add more catalyst to the "dead" mixture.
Loss of Aryl Bromide/Iodide Over-reductionSwitch to Method C (

) or Method D (Thiolysis). Pd-catalyzed methods are incompatible with Aryl-I.
N-Methylation observed (Method A/B) Solvent reactionIf using MeOH and high temp/pressure, reductive amination with the solvent can occur. Switch to Ethanol or EtOAc .
Insoluble Substrate Solubility LimitAdd Acetic Acid as a co-solvent (even in Method A). It improves solubility of the spiro-amine.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: New York, 2014.

  • Pearlman's C

    
    ):  Pearlman, W. M. Tetrahedron Lett.1967 , 8, 1663. 
    
  • Transfer Hydrogenation Review: Anantharamaiah, G. M.; Sivanandaiah, K. M. J. Chem. Soc., Perkin Trans. 11977 , 490.

  • AlCl3/HFIP Method: Vinayagam, V.; et al. J. Org.[12] Chem.2024 , 89, 5665.[12]

  • Chemoselective Thiolysis (Adagrasib Protocol): Scattolin, T.; Gharbaoui, T.; Chen, C.-Y.[12] Org.[10][13] Lett.2022 , 24, 3736.[12]

Sources

Application

Application Note: High-Efficiency Reductive Amination of 2-Cbz-2,5-diazaspiro[3.5]nonane

Executive Summary The 2,5-diazaspiro[3.5]nonane scaffold is a high-value pharmacophore in modern medicinal chemistry, offering a rigid, spirocyclic bioisostere for piperazine or morpholine. It significantly enhances Fsp³...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-diazaspiro[3.5]nonane scaffold is a high-value pharmacophore in modern medicinal chemistry, offering a rigid, spirocyclic bioisostere for piperazine or morpholine. It significantly enhances Fsp³ (fraction of sp³ hybridized carbons), improving metabolic stability and water solubility while providing novel IP space.

This guide addresses a specific synthetic challenge: the reductive amination of the N5-position in 2-Cbz-2,5-diazaspiro[3.5]nonane. Unlike the highly reactive azetidine nitrogen (N2), the piperidine nitrogen (N5) is sterically hindered by the adjacent quaternary spiro center (C4). Standard protocols often result in incomplete conversion or require prolonged reaction times.

This Application Note details an optimized Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol , which serves as a Lewis acid and water scavenger to drive imine formation, ensuring high yields even with hindered ketones or electron-rich aldehydes.

Structural Analysis & Reactivity Profile

The Scaffold

The molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.

  • N2 (Azetidine): Less sterically hindered but chemically distinct. In this specific building block, it is protected by a Carboxybenzyl (Cbz) group.

  • N5 (Piperidine): The free secondary amine target. It is located adjacent to the quaternary spiro carbon. This "neopentyl-like" steric environment retards nucleophilic attack on carbonyls, making imine formation the rate-determining step.

Strategic Implications
  • Direct Alkylation: Prone to over-alkylation and elimination side reactions; generally avoided for this scaffold.

  • Standard Reductive Amination (STAB/DCE): Effective for simple, unhindered aldehydes but often fails for ketones or bulky aldehydes due to poor imine equilibrium.

  • Ti(OiPr)₄ Mediated Reductive Amination: The recommended approach.[1][2] Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and scavenges water to drive the equilibrium toward the imine/enamine intermediate.

Experimental Protocols

Method A: Titanium(IV) Mediated Protocol (Recommended)

Best for: Ketones, hindered aldehydes, and maximizing yield.

Reagents & Materials
  • Substrate: 2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃ (1.5 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Step-by-Step Procedure
  • Imine Formation:

    • To a flame-dried vial equipped with a stir bar, add 2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 equiv) and the carbonyl compound (1.1 equiv).

    • Dissolve in anhydrous THF (5 mL per mmol substrate).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. The solution may turn slightly yellow/hazy.

    • Critical Step: Seal the vial and stir at Room Temperature for 6–12 hours . (For highly hindered ketones, heat to 40-50°C).

    • Monitoring: Check LCMS for the disappearance of the starting amine and appearance of the imine mass (M+H = Mass_Amine + Mass_Carbonyl - 18).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add NaBH₄ (2.0 equiv) portion-wise (caution: gas evolution). Alternatively, add NaCNBH₃ if acid sensitivity is a concern (though Ti(OiPr)₄ usually buffers well).

    • Allow the mixture to warm to Room Temperature and stir for 2–4 hours .

  • Workup (The "Mattson" Quench):

    • Caution: Quenching titanium reactions can form messy emulsions.

    • Dilute the reaction with EtOAc (double the reaction volume).

    • Add 1N NaOH or saturated NaHCO₃ (1 mL per mmol Ti) dropwise while stirring vigorously. A white/grey precipitate (TiO₂) will form.

    • Filter the suspension through a pad of Celite .[3] Wash the pad thoroughly with EtOAc.

    • Transfer filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude material is often clean enough for the next step. If needed, purify via flash column chromatography (DCM/MeOH gradient).

Method B: Standard STAB Protocol

Best for: Highly reactive, unhindered aldehydes (e.g., Formaldehyde, Benzaldehyde).

Reagents
  • Substrate: 2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 equiv)

  • Aldehyde: 1.1 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure
  • Dissolve amine and aldehyde in DCE (0.1 M).

  • Add AcOH (promotes iminium ion formation). Stir for 30 mins.

  • Add STAB in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.[4]

Visualizations

Reaction Logic & Mechanism

The following diagram illustrates the steric challenge at N5 and the role of Titanium in overcoming the activation energy barrier.

ReactionMechanism SM 2-Cbz-2,5-diazaspiro[3.5]nonane (Sterically Hindered N5) Complex Ti-Complexed Intermediate SM->Complex Coordination Carbonyl Carbonyl (R-CHO / R-CO-R') Carbonyl->Complex Imine Imine/Iminium Species Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product N5-Alkylated Product Imine->Product Reduction Ti Ti(OiPr)4 (Lewis Acid + Dehydrating) Ti->Complex Reductant NaBH4 (Hydride Source) Reductant->Product

Figure 1: Mechanistic pathway highlighting the critical role of Ti(OiPr)₄ in facilitating imine formation at the hindered N5 position.

Experimental Workflow (Method A)

Workflow Start Start: Weigh Reagents Mix Mix Amine + Carbonyl in THF (anhydrous) Start->Mix AddTi Add Ti(OiPr)4 (1.5 equiv) Mix->AddTi Stir Stir 6-12h @ RT (Form Imine) AddTi->Stir Check LCMS Check: Imine Formed? Stir->Check Heat Heat to 50°C (If Ketone/Slow) Check->Heat No Cool Cool to 0°C Check->Cool Yes Heat->Stir Reduce Add NaBH4 (2.0 equiv) Cool->Reduce Quench Quench: Add 1N NaOH + EtOAc Reduce->Quench Filter Filter (Celite) Remove TiO2 Quench->Filter Finish Isolate Product Filter->Finish

Figure 2: Decision-tree workflow for the Ti(OiPr)₄ mediated reductive amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion to Imine Steric bulk of N5 or Carbonyl.Increase Ti(OiPr)₄ to 2.0 equiv. Heat reaction to 50°C during imine formation step.
Emulsion during Workup Incomplete hydrolysis of Titanium salts.Use 1N NaOH for quench. Stir vigorously for 20 mins until distinct layers/precipitate form. Use Celite filtration.[3]
Over-reduction (Alcohol) Carbonyl reduced before imine formation.Ensure imine formation is complete (LCMS) before adding NaBH₄. Use Method A (Pre-formation) instead of one-pot STAB.
N-Dealkylation Instability of product.Avoid acidic workup. Keep pH basic during isolation.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552–2554.[5] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2,5-Diazaspiro[3.5]nonane and Related Spirocycles." Organic Letters, vol. 12, no. 9, 2010. (Contextual grounding for spirocyclic amine properties).
  • BLD Pharm. "Product: tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate."[6] Catalog Data, 2024. Link (Verifying commercial availability and numbering).

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of the N-5 Position in 2,5-Diazaspiro[3.5]nonane

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 2,5-Diazaspiro[3.5]nonane Scaffold Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2,5-Diazaspiro[3.5]nonane Scaffold

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality allows for the exploration of chemical space in ways that traditional flat aromatic rings cannot, often leading to improved physicochemical properties such as solubility and metabolic stability, while enhancing ligand-receptor complementarity.[1] The 2,5-diazaspiro[3.5]nonane core, which incorporates both a strained azetidine ring and a flexible piperidine ring, is a particularly valuable building block for drug discovery programs.[2][3][4] Its distinct nitrogen atoms at the N-2 and N-5 positions offer vectors for substitution, enabling the creation of diverse molecular architectures.

However, the presence of two secondary amines with different chemical environments presents a significant challenge: achieving regioselective functionalization. The N-5 nitrogen, part of the six-membered piperidine ring, is generally more nucleophilic and less sterically hindered than the N-2 nitrogen within the four-membered azetidine ring. This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of the more reactive N-5 position.

Core Principle: The Orthogonal Protection Strategy

The most reliable method for ensuring precise, regioselective functionalization is the application of an orthogonal protecting group strategy.[5][6] This involves temporarily masking one nitrogen atom to direct the reaction exclusively to the other. For targeting the N-5 position, the ideal starting material is N-2-Boc-2,5-diazaspiro[3.5]nonane, where the azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions used to functionalize the N-5 position but can be selectively removed later under acidic conditions without affecting the newly introduced N-5 substituent.[6][7]

G start 2,5-Diazaspiro[3.5]nonane (Both Nitrogens Free) step1 Selective Protection of N-2 (e.g., with Boc₂O) start->step1 intermediate N-2-Boc Protected Scaffold (N-5 is Free) step1->intermediate step2 Functionalization of N-5 (Alkylation, Acylation, etc.) intermediate->step2 product1 N-2-Boc, N-5-Functionalized Intermediate step2->product1 step3 Optional: Deprotection of N-2 (e.g., with TFA or HCl) product1->step3 final_product N-5-Functionalized Scaffold (N-2 is Free for further modification) step3->final_product

Figure 1: Workflow for the regioselective functionalization of N-5.

Key Methodologies for N-5 Functionalization

Once the N-2 position is secured, the free N-5 secondary amine is available for a variety of crucial C-N bond-forming reactions. The following sections detail the most effective and widely used methods.

N-5 Alkylation via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming alkylated amines from a carbonyl compound (aldehyde or ketone).[8][9] It proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its mild nature and excellent chemoselectivity, as it reduces the iminium ion much faster than the starting carbonyl compound, preventing side reactions.[10]

Figure 2: General scheme for N-5 reductive amination.

Protocol 1: N-5 Alkylation via Reductive Amination

Principle: This protocol details the N-alkylation of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate with a representative aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride.

Materials:

  • tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Benzaldehyde (or other aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen inlet, standard glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the aldehyde or ketone (1.1 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes. This period allows for the formation of the key iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-5-alkylated product.

Data Presentation:

EntryCarbonyl CompoundTime (h)Yield (%)Notes
1Benzaldehyde6>90%Clean conversion, straightforward purification.
2Cyclohexanone12~85%Ketones are generally less reactive than aldehydes.
3Isovaleraldehyde4>95%Aliphatic aldehydes react rapidly.
N-5 Acylation to Form Amides

The formation of an amide bond at the N-5 position is a robust and versatile transformation, commonly used to introduce a wide array of functional groups. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive and ensure efficient acylation.

  • Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent reaction with the solvent.

Figure 3: General scheme for N-5 acylation.

Protocol 2: N-5 Acylation with Acyl Chloride

Principle: This protocol describes the synthesis of an N-5 amide by reacting tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate with benzoyl chloride.

Materials:

  • tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

  • Benzoyl chloride (or other acyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, ice bath, nitrogen inlet

Procedure:

  • Dissolve tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Causality Note: Cooling the reaction mixture is crucial to moderate the highly exothermic reaction between the amine and the acyl chloride, preventing potential side reactions.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-5-acylated compound.

Conclusion and Further Applications

The selective functionalization of the N-5 position of 2,5-diazaspiro[3.5]nonane is a cornerstone for leveraging this valuable scaffold in drug discovery. By employing a straightforward orthogonal protection strategy, researchers can confidently and efficiently perform a range of high-yield transformations, including reductive amination and acylation. The resulting N-5 substituted products serve as advanced intermediates, where the N-2 Boc group can be readily removed to either yield the final target molecule or to allow for subsequent functionalization at the azetidine nitrogen, further expanding molecular diversity. These robust protocols provide a reliable foundation for the synthesis of novel spirocyclic compounds with tailored properties for pharmaceutical research.

References

  • Orain, D., Hintermann, S., Pudelko, M., & Carballa, D. M. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13). Available at: [Link]

  • Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

  • Ma, C., Chai, Y., Wang, A., & Lu, Y. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • ACS Publications. (n.d.). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Available at: [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]

  • Knochel, P., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(20), 7123–7129*. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Available at: [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • EPA. (2025). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Properties. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • ResearchGate. (2026). Regioselective and Diastereoselective (5+1)‐Annulations: Access to Functionalized Hexahydroisoindoles from Morita–Baylis–Hillman Carbonates and 3‐Aryl‐3‐Oxopropanenitriles. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

Sources

Application

designing spirocyclic libraries with Cbz-protected scaffolds

Application Note: Strategic Design and Synthesis of Spirocyclic Libraries Utilizing Cbz-Protected Scaffolds Executive Summary The pharmaceutical industry’s "escape from flatland" has driven a paradigm shift toward three-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Synthesis of Spirocyclic Libraries Utilizing Cbz-Protected Scaffolds

Executive Summary

The pharmaceutical industry’s "escape from flatland" has driven a paradigm shift toward three-dimensional (


) pharmacophores.[1][2] Spirocyclic scaffolds, particularly diazaspiroalkanes, offer high fraction of 

hybridized carbons (

), improved metabolic stability, and novel exit vectors compared to traditional piperazines or piperidines.

This guide details the strategic deployment of Carboxybenzyl (Cbz) protection in the design of spirocyclic libraries. Unlike acid-labile groups (Boc) or base-labile groups (Fmoc), Cbz provides a robust "safety catch" mechanism—stable to the acidic conditions often required for intermediate functional group manipulations (e.g., TFA-mediated Boc removal or ester hydrolysis)—while remaining cleanly removable via catalytic hydrogenolysis or strong acidolysis.

Scientific Rationale: The Advantage

The Problem: Traditional high-throughput screening (HTS) libraries are dominated by flat, aromatic-rich compounds. While easy to synthesize, these molecules often suffer from poor solubility and non-specific binding. The Solution: Spirocyclic cores (e.g., 2,6-diazaspiro[3.3]heptane) introduce geometric constraints that lock substituents into specific vectors, reducing conformational entropy penalty upon binding.

Why Cbz? In the context of library synthesis, "Orthogonality" is paramount.

  • Boc: Cleaved by TFA/HCl.

  • Fmoc: Cleaved by Piperidine/DBU.

  • Cbz: Stable to both TFA and Piperidine (under standard conditions).

This allows for a "Dual-Diversity" strategy where the Cbz-protected amine serves as the anchor while the second amine is diversified.

Visualizing the Orthogonal Workflow

LibraryWorkflow Start Mono-Cbz Spiro Scaffold (Secondary Amine Free) Div1 Diversity Point 1 (Amide Coupling / Reductive Amination) Start->Div1 Reagent Set A Inter Intermediate (Cbz-Protected / R1-Functionalized) Div1->Inter Inter->Inter Acidic/Basic Side-chain Manipulation Deprot Cbz Deprotection (H2/Pd or Acidolysis) Inter->Deprot Orthogonal Removal Div2 Diversity Point 2 (Urea / Sulfonamide / Amide) Deprot->Div2 Reagent Set B Final Final Spirocyclic Library (High Fsp3) Div2->Final

Figure 1: The "Safety Catch" workflow. The Cbz group remains intact while Reagent Set A is applied and potentially modified (dashed line), ensuring the second amine is only exposed when required.

Case Study: 2,6-Diazaspiro[3.3]heptane

This scaffold is a bioisostere of piperazine but possesses a rigid, non-planar geometry.

Scaffold Specifications:

  • Core: 2,6-diazaspiro[3.3]heptane.[3][4][5][6]

  • Protection:

    
    -Cbz (Benzyl carbamate).
    
  • Free Handle:

    
    -H (Secondary amine).
    
Stability Profile Comparison
ConditionBoc-ProtectedFmoc-ProtectedCbz-Protected
50% TFA / DCM Unstable (Rapid Cleavage)StableStable
20% Piperidine / DMF StableUnstable (Rapid Cleavage)Stable
H₂ / Pd-C StableStableUnstable (Cleavage)
HBr / AcOH UnstableStableUnstable (Cleavage)
LiOH (aq) StableUnstable (Slow)Stable

Detailed Experimental Protocols

Protocol A: Diversity Step 1 (Reductive Amination)

Objective: Functionalize the free amine of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with a library of aldehydes.

Reagents:

  • Scaffold: Cbz-protected spirocycle (1.0 equiv).

  • Aldehyde: Diverse set (1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid Catalyst: Acetic acid (1.0 equiv).

Procedure:

  • Preparation: In a deep-well plate or reaction vial, dissolve the Cbz-spirocycle (0.1 mmol) in DCE (1 mL).

  • Imine Formation: Add the aldehyde (0.12 mmol) and acetic acid (0.1 mmol). Shake/stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The spirocyclic amine is secondary and sterically constrained; pre-formation of the iminium ion is critical.

  • Reduction: Add STAB (0.15 mmol) in one portion.

    • Caution: Gas evolution (

      
      ) may occur if moisture is present.
      
  • Incubation: Seal and stir at RT for 16 hours.

  • Quench: Add saturated aqueous

    
     (1 mL). Extract with DCM (
    
    
    
    mL).
  • Validation: Check LCMS. The Cbz group (

    
    ) should remain distinct.
    
Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)

Objective: Remove the Cbz group to release the second amine for further functionalization. Challenge: Spirocyclic amines are highly basic. The free amine product can poison the Pd catalyst, stalling the reaction.

Reagents:

  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: MeOH or EtOH (Degassed).

  • Hydrogen Source:

    
     balloon or Ammonium Formate (Transfer Hydrogenation).
    
  • Critical Additive: 1.0 equiv HCl (in Dioxane) or Acetic Acid.

Procedure:

  • Setup: Dissolve the functionalized intermediate (from Protocol A) in MeOH (0.1 M concentration).

  • Additive: Add 1.0–1.1 equivalents of HCl (4M in dioxane).

    • Mechanism:[4][7] Protonating the product amine prevents it from binding strongly to the Pd surface.

  • Catalyst: Carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).

    • Safety: Pd/C is pyrophoric. Add under an inert blanket (Nitrogen/Argon).

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    (1 atm) for 4–12 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Free Basing: The product is currently an HCl salt. If the next step requires a free base (e.g., nucleophilic attack), pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with basic resin.

Protocol C: Alternative Deprotection (Acidolysis)

Use Case: If the molecule contains sulfur (poisons Pd) or alkenes (reduced by


).

Reagents:

  • 33% HBr in Acetic Acid.

Procedure:

  • Dissolve substrate in minimal DCM.

  • Add HBr/AcOH (5–10 equiv) at 0°C.

  • Stir at RT for 1–2 hours. (Monitor for

    
     evolution cessation).
    
  • Precipitate the amine hydrobromide salt by adding cold Diethyl Ether (

    
    ).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Cbz Removal (H2/Pd) Catalyst Poisoning by AmineAdd 1.0 eq HCl or AcOH to the reaction mixture.
Incomplete Cbz Removal (H2/Pd) Steric Bulk of SpirocycleSwitch to Transfer Hydrogenation: Use Ammonium Formate (5-10 eq) in refluxing MeOH.
Precipitation during Reaction Low Solubility of Rigid ScaffoldUse TFE (Trifluoroethanol) or HFIP as co-solvent. These fluorinated solvents solubilize rigid peptides/spirocycles well.
Side Reaction: N-Methylation Methanol oxidationIf using MeOH/Pd, trace formaldehyde can form, leading to N-Me. Switch solvent to EtOH or EtOAc.

Pathway Visualization: The Deprotection Mechanism

DeprotectionMechanism CbzAmine Cbz-Protected Spirocycle (R-N-COOBn) PdComplex Pd-Complex Formation (Adsorption to Surface) CbzAmine->PdComplex + H2 / Pd-C Toluene Byproduct: Toluene PdComplex->Toluene CarbamicAcid Unstable Carbamic Acid (R-NH-COOH) PdComplex->CarbamicAcid Hydrogenolysis CO2 Gas: CO2 CarbamicAcid->CO2 FreeAmine Free Spirocyclic Amine (R-NH2) CarbamicAcid->FreeAmine - CO2 (Spontaneous) Poison Catalyst Poisoning (Amine binds Pd) FreeAmine->Poison High Basicity Protonated Amine Salt (R-NH3+) (Does not poison Pd) FreeAmine->Protonated + HCl/AcOH

Figure 2: Mechanistic pathway of Cbz removal.[7] Note the critical divergence at the "Free Amine" stage where acidic additives prevent catalyst poisoning.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Application. Angewandte Chemie. [Link]

  • Kasu, S. R., et al. (2024).[8] Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.[9] Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Regioselective Alkylation of 2,5-Diazaspiro[3.5]nonane

This is a comprehensive Application Note and Protocol guide for the regioselective alkylation of 2,5-diazaspiro[3.5]nonane . Executive Summary The 2,5-diazaspiro[3.5]nonane scaffold is a privileged bicyclic diamine incre...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the regioselective alkylation of 2,5-diazaspiro[3.5]nonane .

Executive Summary

The 2,5-diazaspiro[3.5]nonane scaffold is a privileged bicyclic diamine increasingly utilized in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and vector orientation of drug candidates. It serves as a rigid, 

-rich bioisostere for piperazines and other saturated heterocycles.

However, its successful utilization requires precise regiocontrol. The molecule contains two secondary amine sites:[1]

  • N2 (Azetidine ring): Distal from the spiro center.

  • N5 (Piperidine ring): Directly adjacent to the quaternary spiro center.

Core Insight: The reactivity difference is driven primarily by steric hindrance , not just basicity. The N5 position is effectively a neopentyl-like amine, heavily shielded by the geminal disubstitution at the C4 spiro carbon. Consequently, N2 is the kinetic nucleophile , while N5 is sterically deactivated. This guide details protocols to selectively functionalize either position.

Structural Analysis & Mechanistic Logic

The Steric Mismatch

To design a synthesis, one must visualize the steric environment.

  • Position 2 (Azetidine): The nitrogen is located in the 4-membered ring, separated from the spiro center by a methylene group (

    
    ). It is accessible and exhibits typical secondary amine nucleophilicity, albeit with slightly reduced basicity due to ring strain (
    
    
    
    -character increase in the lone pair).
  • Position 5 (Piperidine): The nitrogen is in the 6-membered ring and is directly bonded to the quaternary spiro carbon (

    
    ). This creates significant steric bulk, retarding nucleophilic attack on electrophiles.
    
Decision Matrix
  • Targeting N2: Direct alkylation of the free diamine or use of the commercially available 5-Boc-2,5-diazaspiro[3.5]nonane .

  • Targeting N5: Requires a protection/deprotection strategy.[2] You must block the reactive N2 first. Direct alkylation of N5 in the presence of free N2 is chemically impossible with high yield.

G Start 2,5-Diazaspiro[3.5]nonane (Free Diamine) Decision Target Site? Start->Decision Path_N2 Target: N2 (Azetidine) Decision->Path_N2 Accessible Path_N5 Target: N5 (Piperidine) Decision->Path_N5 Hindered Method_N2 Direct Alkylation (Kinetic Control) Path_N2->Method_N2 Method_N5_Step1 Step 1: Protect N2 (Boc/Cbz) Path_N5->Method_N5_Step1 Method_N5_Step2 Step 2: Alkylate N5 (Forcing Conditions) Method_N5_Step1->Method_N5_Step2 Method_N5_Step3 Step 3: Deprotect N2 Method_N5_Step2->Method_N5_Step3

Figure 1: Decision tree for regioselective functionalization based on steric accessibility.

Experimental Protocols

Protocol A: Selective Alkylation of N2 (Azetidine)

Objective: To attach an alkyl group to the N2 position while leaving N5 free (or protected). Substrate: 5-Boc-2,5-diazaspiro[3.5]nonane (Recommended) or Free Diamine.

Rationale

Using the 5-Boc protected starting material is the industry standard (CAS: 1523571-07-4). The bulky Boc group on the hindered N5 is installed early in the scaffold synthesis, leaving the accessible N2 free for diverse chemistry.

Materials
  • Substrate: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (1.0 eq).

  • Electrophile: Alkyl halide (R-Br or R-I) (1.1 eq).

  • Base:

    
     (3.0 eq) or 
    
    
    
    (for less reactive halides).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Free Basing (If using oxalate salt):

    • Dissolve the oxalate salt in water. Adjust pH to >12 using 1M NaOH.

    • Extract 3x with DCM or IPA/CHCl3 (1:3). Dry over

      
       and concentrate.
      
  • Reaction Setup:

    • Dissolve the free amine (1.0 mmol) in anhydrous ACN (5 mL).

    • Add powdered

      
       (3.0 mmol).
      
    • Add the alkyl halide (1.1 mmol) dropwise at room temperature (RT).

  • Execution:

    • Stir at RT for 4–16 hours.

    • Note: Due to the high nucleophilicity of the azetidine, heating is often unnecessary and may promote over-alkylation (quaternization).

  • Workup:

    • Filter off solids. Concentrate the filtrate.

    • Purify via flash chromatography (DCM/MeOH gradient).

  • Deprotection (Optional):

    • If the final target requires free N5, treat the N2-alkylated product with TFA/DCM (1:4) or 4M HCl in Dioxane for 1 hour.

Protocol B: Selective Alkylation of N5 (Piperidine)

Objective: To attach an alkyl group to the hindered N5 position. Substrate: Free Diamine (2,5-diazaspiro[3.5]nonane).

Rationale

You cannot alkylate N5 selectively in the presence of N2. You must first "mask" N2 using a protecting group that reacts kinetically with the most accessible amine.

Step 1: Selective Protection of N2
  • Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) in DCM at 0°C.

  • Add Boc-anhydride (

    
    )  (0.95 eq) dissolved in DCM dropwise over 1 hour.
    
    • Mechanistic Note: Limiting the electrophile and low temperature ensures the kinetic product (N2-Boc) forms exclusively.

  • Warm to RT and stir for 2 hours.

  • Wash with water, dry, and concentrate. Isolate 2-Boc-2,5-diazaspiro[3.5]nonane .

Step 2: Alkylation of N5 (Forcing Conditions)

Because N5 is neopentyl-like, standard


 reactions are sluggish. Reductive amination or high-temperature alkylation is required.

Option B1: Reductive Amination (Preferred for N5)

  • Dissolve 2-Boc-intermediate (1.0 eq) in DCE (Dichloroethane).

  • Add Aldehyde (1.5 eq) and Acetic Acid (2.0 eq). Stir for 30 min.

  • Add Sodium Triacetoxyborohydride (

    
    )  (2.5 eq).
    
  • Stir at RT (or heat to 40°C if steric bulk is high) for 16–24 hours.

Option B2: Thermal Alkylation

  • Dissolve 2-Boc-intermediate in DMF.

  • Add Alkyl Iodide (excess, 2–3 eq) and

    
     (3 eq).
    
  • Heat: This step requires energy. Heat to 60–80°C. Monitor closely for decomposition.

    • Warning: The Boc group on N2 is stable up to ~100°C, but avoid prolonged high heat.

Step 3: Global Deprotection
  • Treat the purified N5-alkylated intermediate with TFA or HCl to remove the N2-Boc group.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield on N2 Alkylation Over-alkylation (Quaternization)Reduce alkyl halide to 0.9 eq. Use a bulkier base (DIPEA) to suppress proton transfer.
No Reaction at N5 Steric Hindrance (Neopentyl effect)Switch from Alkylation (

) to Reductive Amination. Use a smaller aldehyde if possible.
Regioselectivity Loss (Mixture) Temperature too high during protectionPerform the N2-protection step at -78°C or 0°C. Add reagent very slowly.
Solubility Issues Polarity of the diamineUse polar aprotic solvents (DMF, DMSO) or use the oxalate salt with in-situ free-basing (excess DIPEA).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. A review covering the synthesis and reactivity of azetidine-containing spirocycles.

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Discusses the

    
     and vector properties of diazaspiro systems.
    
  • PubChem Compound Summary.tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Confirmation of the commercial availability of the 5-Boc protected building block.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE). The regioselectivity described is substrate-dependent and may vary with extremely bulky electrophiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Rotamers in NMR of Cbz-Spirocyclic Amines

Welcome to the technical support center for resolving NMR signal complexities arising from rotamers in Cbz-protected sprocyclic amines. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving NMR signal complexities arising from rotamers in Cbz-protected sprocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy and encountering challenges with signal resolution and interpretation for this important class of molecules. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Understanding the Problem: The "Two-Molecule" Illusion

At room temperature, the ¹H or ¹³C NMR spectrum of a seemingly pure Cbz-protected spirocyclic amine often displays a doubled or broadened set of signals, creating the illusion of a mixture of compounds. This phenomenon is a direct consequence of rotational isomers , or rotamers , arising from the restricted rotation around the carbamate C-N bond.

The partial double-bond character of the amide linkage in the Cbz (benzyloxycarbonyl) group creates a significant energy barrier to rotation.[1][2][3][4] On the NMR timescale, this rotation is slow, leading to the observation of distinct conformations. The spirocyclic core further exacerbates this issue by locking the piperidine (or other heterocyclic) ring into a relatively rigid conformation, which in turn influences the steric environment around the C-N bond and can stabilize different rotameric states.[5][6]

The primary observable rotamers are typically designated as syn and anti (or cis and trans) based on the orientation of the benzyl group relative to the substituents on the nitrogen atom. Each rotamer will have a unique set of chemical shifts for the protons and carbons near the C-N bond, leading to the observed signal duplication.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to NMR signal complexities when working with Cbz-spirocyclic amines.

FAQ 1: Why are the peaks for my Cbz-spirocyclic amine doubled or severely broadened in the room temperature ¹H NMR spectrum?

This is the classic presentation of rotamers. The restricted rotation around the C-N amide bond of the Cbz group leads to two or more stable conformations that are slowly interconverting on the NMR timescale.[4][7] Each rotamer has a distinct chemical environment, resulting in a separate set of NMR signals for nearby nuclei. The broadening occurs when the rate of interconversion is in the intermediate exchange regime relative to the frequency difference between the signals of the two rotamers.[8]

FAQ 2: How can I confirm that the doubled signals are from rotamers and not from a mixture of diastereomers or impurities?

This is a critical first step. While impurities can be ruled out by other analytical techniques like LC-MS, distinguishing between rotamers and diastereomers requires specific NMR experiments. The most definitive methods are:

  • 2D EXSY (Exchange Spectroscopy): This experiment directly detects chemical exchange. Rotamers will show cross-peaks connecting the signals of the interconverting species.[9][10][11][12] Diastereomers, being distinct and non-interconverting compounds, will not show these cross-peaks.[13]

  • Variable Temperature (VT) NMR: As the temperature is increased, the rate of rotation around the C-N bond increases. For rotamers, the distinct signals will broaden, move closer together, and eventually coalesce into a single, time-averaged signal.[3][7][14][15][16] The signals from diastereomers will remain distinct, although their chemical shifts may change slightly with temperature.

FAQ 3: The signals from the spirocyclic core are particularly broad and difficult to assign, even in the ¹³C NMR. Why is this and how can I resolve them?

The rigidity of the spirocyclic system can lead to complex conformational dynamics. The piperidine ring itself may undergo chair-chair interconversion, which, coupled with the C-N bond rotation, can lead to significant line broadening, especially for the carbon atoms of the spirocyclic core.[5][17]

Solution:

  • Low-Temperature NMR: Cooling the sample can slow down both the C-N bond rotation and any ring-flipping, potentially sharpening the signals for one or both rotamers into distinct sets.

  • High-Temperature NMR: Heating the sample will accelerate the exchange processes, leading to coalescence and a simplified spectrum with averaged signals.[18]

  • Variable Temperature ¹³C NMR: This can be particularly useful for resolving broad carbon signals of the spirocyclic framework, as demonstrated in studies of spiropiperidine systems.[17]

FAQ 4: Can I use NMR to determine the relative populations of the rotamers?

Yes. At a temperature where the exchange is slow (i.e., you see two distinct sets of sharp peaks), the relative population of the two rotamers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

FAQ 5: How does the choice of solvent affect the rotamer population?

The solvent can have a significant impact on the rotameric equilibrium by differentially stabilizing the dipole moments of the conformers.[6][16] Polar solvents may favor one rotamer over the other compared to non-polar solvents. Experimenting with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) can sometimes simplify the spectrum or change the rotamer ratio, aiding in peak assignment.

Experimental Protocols & Data Interpretation

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This is the most common and informative experiment for studying rotamers.

Objective: To observe the coalescence of rotameric signals and determine the energy barrier for C-N bond rotation.

Methodology:

  • Sample Preparation: Prepare a sample of your Cbz-spirocyclic amine in a suitable deuterated solvent (e.g., Toluene-d₈ for high temperatures, or CD₂Cl₂ for low temperatures) in a high-quality NMR tube rated for VT work.[14]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Series: Gradually increase the temperature in increments of 10-15 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature until the pair of rotameric signals broaden, merge, and sharpen into a single peak. This is the coalescence temperature (T_c).[3][16]

  • Low-Temperature Series (Optional): If signals are broad at room temperature, cool the sample in increments of 10-15 K until sharp, distinct signals for each rotamer are observed.

Data Interpretation:

  • Slow Exchange (Low Temp): Two distinct, sharp sets of signals.

  • Intermediate Exchange (Near T_c): Broadened peaks that are beginning to merge.[8]

  • Fast Exchange (High Temp): One sharp, averaged set of signals.

The energy barrier to rotation (ΔG‡) can be estimated from the coalescence temperature using the Eyring equation.

Temperature Exchange Regime Expected ¹H NMR Spectrum
Low (e.g., 233 K)SlowTwo sharp, distinct signals for a given proton in each rotamer.
Intermediate (T_c)CoalescenceA single, very broad peak.
High (e.g., 373 K)FastA single, sharp, averaged signal.

Workflow for VT-NMR Experiment

VT_NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition Prep Prepare Sample in VT-rated NMR Tube RT Acquire Spectrum at Room Temp (298 K) Prep->RT Heat Increase Temp (e.g., 313 K) RT->Heat Equil Equilibrate (5-10 min) Heat->Equil Acq_High Acquire Spectrum Equil->Acq_High Coalesce Observe Coalescence? Acq_High->Coalesce Coalesce->Heat No Done Analysis Coalesce->Done Yes

Caption: Workflow for a typical high-temperature VT-NMR experiment.

Protocol 2: 2D EXSY for Unambiguous Rotamer Identification

Objective: To definitively prove that two sets of signals arise from species that are chemically exchanging with each other.

Methodology:

  • Pulse Program: The 2D EXSY (Exchange Spectroscopy) experiment uses the same pulse sequence as a 2D NOESY.[10]

  • Mixing Time (d8): This is the crucial parameter. It is the time during which chemical exchange can occur. A good starting point for the mixing time is on the order of the T₁ relaxation time of the exchanging protons. You may need to run a series of EXSY experiments with different mixing times to optimize the cross-peak intensity.

  • Acquisition: Run the 2D EXSY experiment at a temperature where the exchange is slow, and you can see distinct signals for both rotamers.

Data Interpretation:

  • Diagonal Peaks: These correspond to the signals in the 1D spectrum.

  • Cross-Peaks: A cross-peak between two diagonal peaks indicates that these two protons are exchanging. For small molecules, exchange peaks and NOE peaks have opposite phases.[8][10] Specifically, exchange peaks have the same phase as the diagonal peaks, while NOE peaks have the opposite phase. This allows for unambiguous identification of rotamers.[9][10]

Logical Relationship for NMR Signal Interpretation

Logic_Diagram Start Doubled/Broad Signals in ¹H NMR IsItRotamer Are they Rotamers? Start->IsItRotamer EXSY Run 2D EXSY Experiment IsItRotamer->EXSY Definitive Test VT_NMR Run Variable Temperature NMR IsItRotamer->VT_NMR Strong Evidence Crosspeaks Cross-peaks observed? EXSY->Crosspeaks Coalescence Signals coalesce at high temp? VT_NMR->Coalescence YesRotamer Confirmed: Rotamers Crosspeaks->YesRotamer Yes NotRotamer Not Rotamers (e.g., Diastereomers) Crosspeaks->NotRotamer No Coalescence->YesRotamer Yes Coalescence->NotRotamer No

Caption: Decision tree for identifying rotamers using NMR techniques.

Protocol 3: Leveraging Computational Chemistry

Objective: To predict the stable conformations and their corresponding NMR chemical shifts to aid in spectral assignment.

Methodology:

  • Conformational Search: Perform a computational conformational search to identify the low-energy structures of your Cbz-spirocyclic amine.

  • DFT Calculations: For the lowest energy conformers, perform DFT (Density Functional Theory) calculations to optimize their geometries and calculate their NMR shielding constants.

  • Comparison: Compare the calculated chemical shifts for the different rotamers with your experimental data obtained at low temperature. This can help in assigning specific signals to specific protons in each rotamer.[2]

References

  • García-Calvo, O., et al. (2006). Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. Journal of Molecular Structure, 788(1-3), 137-143. [Link]

  • Hussaini, S. M., et al. (2021). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistrySelect, 6(32), 8235-8240. [Link]

  • Al-Hujran, T. A., & Al-Noaimi, M. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

  • Facey, G. (2008). 2D EXSY. University of Ottawa NMR Facility Blog. [Link]

  • Konkol, M., et al. (2020). Identification of Direct-acting nsP2 Helicase Inhibitors with Anti-alphaviral Activity. Journal of Medicinal Chemistry, 63(10), 5263-5283. [Link]

  • Kuprov, I., et al. (2020). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. Chemistry – A European Journal, 26(63), 14404-14410. [Link]

  • Nagata, K., et al. (2022). Direct observation of reversible bond homolysis by 2D EXSY NMR. Chemical Science, 13(21), 6249-6255. [Link]

  • Nagy, L., et al. (2010). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 975(1-3), 265-271. [Link]

  • Ribeiro, C. M. R. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Tóth, G., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(18), 5580. [Link]

  • Katritzky, A. R., et al. (1995). Effects of substitution on nitrogen on barriers to rotation of cyclic amides. Part I. Investigation of the rotational barier in 4-benzoyl-1-thia-4-azacyclohex-2-ene by 1H dynamic nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 33(7), 555-559. [Link]

  • Zauer, I. E., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 565. [Link]

  • Abdel-Aziz, H. A., et al. (2020). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. BMC Chemistry, 14(1), 1-15. [Link]

  • Kwan, E. E. (2012). Lecture 11: Chemical Exchange. Harvard University. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]

  • Sahnoun, M., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]

  • MacNevin, C. J., et al. (2011). Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. Carbohydrate Research, 346(15), 2448-2457. [Link]

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. [Link]

  • Reese, P. B., et al. (2011). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 16(6), 4949-4958. [Link]

  • Grimme, S., et al. (2017). Fully Automated Quantum‐Chemistry‐Based Computation of Spin–Spin‐Coupled Nuclear Magnetic Resonance Spectra. Angewandte Chemie International Edition, 56(46), 14763-14769. [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. RSC Publishing. [Link]

  • University of Michigan. (n.d.).
  • Ley, S. V., et al. (2013). Rotamers or Diastereomers? An Overlooked NMR Solution. Organic Letters, 15(10), 2562-2565. [Link]

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. [Link]

  • Facey, G. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • American Chemical Society. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Kirsch, M., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3244. [Link]

  • Tormena, C. F., et al. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Aube, J., et al. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 61(13), 4357-4365. [Link]

  • Zhang, Y., et al. (2017). NMR studies of rotamers with multi-substituted amides. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Reddit. (2022). Weird effects in high temperature NMR of rotamers. r/Chempros. [Link]

  • Al-Hujran, T. A., & Al-Noaimi, M. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

  • Valdés-García, G., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N-Di-(o-tolyl)formamidine. Molecules, 12(4), 845-851. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Optimization

Technical Support Center: 2,7-Diazaspiro[3.5]nonane Functionalization

Ticket Category: Scaffold Optimization & Yield Enhancement Assigned Specialist: Senior Application Scientist Status: Active Guide Introduction: The Architecture of Your Scaffold You are working with 2,7-diazaspiro[3.5]no...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Scaffold Optimization & Yield Enhancement Assigned Specialist: Senior Application Scientist Status: Active Guide

Introduction: The Architecture of Your Scaffold

You are working with 2,7-diazaspiro[3.5]nonane , a high-value bioisostere for piperazine. Unlike flat aromatics, this scaffold introduces critical


 character (three-dimensionality) into your drug candidates, improving solubility and metabolic stability.

However, its asymmetry presents a unique challenge: Two nitrogen atoms with distinct electronic and steric profiles.

  • N7 (Piperidine ring): High basicity (

    
    ), high nucleophilicity, sterically accessible.
    
  • N2 (Azetidine ring): Lower basicity (

    
    ), significant ring strain (~25 kcal/mol), lower nucleophilicity.
    

The Golden Rule: Unless you control the reaction conditions based on these


 differences, you will obtain intractable regioisomeric mixtures.

Module 1: Regioselectivity & Orthogonal Protection

Symptom: "I'm getting a mixture of mono- and di-functionalized products, or the wrong isomer."

Root Cause: You are likely treating N2 and N7 as equivalent nucleophiles. They are not. The piperidine nitrogen (N7) reacts orders of magnitude faster with electrophiles than the azetidine nitrogen (N2).

Protocol A: Selective Functionalization of N7 (Piperidine)

Target: Derivatize the 6-membered ring while leaving the 4-membered ring free.

  • Stoichiometry Control: Use exactly 0.95 eq of the electrophile (e.g., alkyl halide, acyl chloride) relative to the diamine.

  • Temperature: Conduct the reaction at 0°C to -10°C .

  • Solvent: DCM or THF.

  • Base: Use a mild inorganic base like

    
    . Avoid soluble organic bases (TEA/DIPEA) if selectivity is poor, as they can accelerate the reaction indiscriminately.
    
Protocol B: Selective Functionalization of N2 (Azetidine)

Target: Derivatize the 4-membered ring.[1] This requires an "Orthogonal Protection" strategy.

The Workflow:

  • Protect N7: React the free diamine with 1.0 eq of

    
      in DCM at 0°C.
    
    • Mechanism:[1][2][3][4][5] The more nucleophilic N7 selectively attacks the Boc-anhydride.

    • Yield: Typically >90% N7-Boc product.

  • Functionalize N2: Perform your reductive amination, alkylation, or Buchwald coupling on the free N2.

  • Deprotect N7: Use TFA/DCM or HCl/Dioxane to remove the Boc group.

Module 2: Optimizing Cross-Coupling (Buchwald-Hartwig)

Symptom: "My Buchwald reaction stalled. I see starting material and 'Pd black'."

Root Cause: Secondary amines in spirocycles are sterically demanding. Standard ligands (


, dppf) often fail. Furthermore, the azetidine ring is sensitive to strong bases at high temperatures.
Optimization Matrix
ParameterStandard RecommendationTroubleshooting (If Yield < 40%)
Catalyst Source

or Pd(OAc)2
Pre-catalysts: XantPhos-Pd-G3 or RuPhos-Pd-G3 (Ensures active species generation).
Ligand RuPhos or BrettPhos AdBreattPhos (For extremely hindered substrates).
Base

(Sodium tert-butoxide)
LiHMDS (Soluble, milder pKa) or Cs2CO3 (Heterogeneous, slower release).
Solvent Toluene or Dioxane (100°C)t-Amyl Alcohol (Promotes solubility of polar intermediates).
Critical Protocol: The "Dry-Down" Technique

Use this if you suspect catalyst poisoning by the free amine.

  • Charge the reaction vial with the Aryl Halide, Base, and Ligand/Pd.

  • Do NOT add the spiro-amine yet.

  • Purge with Argon/Nitrogen.

  • Stir the catalyst/aryl halide mixture at 60°C for 10 minutes (Pre-activation).

  • Add the spiro-amine (dissolved in degassed solvent) via syringe.

Module 3: Stability & Isolation

Symptom: "My product disappeared during workup/purification."

Root Cause: Azetidines are prone to acid-catalyzed ring opening, especially if the nitrogen is acylated (making it a better leaving group) or if the silica gel is too acidic.

Troubleshooting Steps:

  • Avoid Acidic Workups: Do not wash the organic layer with 1M HCl. Use saturated

    
     or water.
    
  • Column Chromatography: Pre-treat your silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica that trigger ring opening.

  • Salt Formation: If the free base is an oil/gum (common), do not make the HCl salt (often hygroscopic).

    • Alternative: Generate the Oxalate or Fumarate salt. These often crystallize well from EtOH/EtOAc, avoiding the need for chromatography.

Visual Decision Guides

Figure 1: Regioselectivity Decision Tree

Follow this logic flow to determine the correct synthetic route based on your target nitrogen.

Regioselectivity Start Start: 2,7-Diazaspiro[3.5]nonane Target Which Nitrogen is the Target? Start->Target N7 Target: N7 (Piperidine) (More Nucleophilic) Target->N7 High pKa (~11) N2 Target: N2 (Azetidine) (Less Nucleophilic) Target->N2 Lower pKa (~9) Direct Direct Functionalization (0.95 eq Electrophile, 0°C) N7->Direct Protect Step 1: Protect N7 (Boc2O, 0°C, DCM) N2->Protect FuncN2 Step 2: Functionalize N2 (Reductive Amination / Buchwald) Protect->FuncN2 Deprotect Step 3: Deprotect N7 (TFA or HCl) FuncN2->Deprotect

Caption: Workflow for differentiating N7 (Piperidine) and N2 (Azetidine) reactivity.

Figure 2: Troubleshooting Low Yields

Diagnostic loop for identifying failure points in functionalization.

Troubleshooting Issue Low Yield / Failure Check1 Check 1: Regio-mixture? Issue->Check1 Sol1 Use Orthogonal Protection Check1->Sol1 Yes Check2 Check 2: Pd Catalyst Death? Check1->Check2 No Sol2 Switch to RuPhos/BrettPhos Pre-activate Catalyst Check2->Sol2 Yes Check3 Check 3: Decomposition? Check2->Check3 No Sol3 Neutralize Silica (1% TEA) Avoid Strong Acids Check3->Sol3 Yes

Caption: Diagnostic logic for resolving yield issues in diazaspiro synthesis.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuxi AppTec. (2020). Handling Spirocyclic Scaffolds in Medicinal Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate vs 5-carboxylate isomer

Executive Summary: The Spiro Advantage[1] In the pursuit of "escaping flatland" to improve clinical success rates, spirocyclic scaffolds have emerged as superior bioisosteres for morpholines and piperazines.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro Advantage[1]

In the pursuit of "escaping flatland" to improve clinical success rates, spirocyclic scaffolds have emerged as superior bioisosteres for morpholines and piperazines.[1] Among these, 2,5-diazaspiro[3.5]nonane represents a privileged scaffold offering a unique vector combination: a strained azetidine ring fused spiro-cyclically to a piperidine ring.[2]

This guide compares two critical isomers used as building blocks:

  • Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (2-Cbz)

  • Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (5-Cbz)

The choice between these isomers is not merely structural—it dictates the synthetic trajectory of your lead optimization campaign.[1] The 2-Cbz isomer leaves the sterically hindered piperidine nitrogen free, while the 5-Cbz isomer exposes the highly reactive azetidine nitrogen.[2]

Structural & Electronic Profiling

To make an informed choice, one must understand the distinct steric and electronic environments of the two nitrogen atoms.[1]

Numbering and Steric Environment[1]

The IUPAC numbering for spiro[3.5]nonane assigns the spiro carbon as C4.

  • N2 (Azetidine Nitrogen): Located in the 4-membered ring, separated from the spiro center by one carbon (beta-position).[2] It is relatively unhindered and highly nucleophilic.[1]

  • N5 (Piperidine Nitrogen): Located in the 6-membered ring, directly adjacent to the quaternary spiro center (alpha-position).[2] This creates a "neopentyl-like" steric environment, significantly retarding nucleophilic attack at this position.[1][2]

Physicochemical Comparison (Experimental & Predicted)
Property2-Cbz Isomer (Free N5)5-Cbz Isomer (Free N2)Implication
Free Amine pKa ~10.2 (Piperidine)~10.8 (Azetidine)N2 is slightly more basic and significantly more nucleophilic.[2]
Steric Hindrance High (Neopentyl-like N5)Low (Secondary N2)2-Cbz requires forcing conditions to functionalize. 5-Cbz reacts rapidly.[2]
Vector Orientation Linear/Planar projectionChair projectionN5 substituents project out of the chair plane; N2 substituents are equatorial-like.[2]
LogP (Cbz-protected) ~2.1~2.1Similar lipophilicity; differences arise from solvation shell volume.[2]
Synthetic Accessibility High (Kinetic Product)Moderate (Thermodynamic/Multi-step)2-Cbz is the default product of direct acylation.[2]

Decision Matrix: Which Isomer to Choose?

Case A: You need to generate a library of amides/ureas rapidly.

Recommendation: Use 5-Cbz Isomer .[2]

  • Reasoning: The free N2 (azetidine) is highly reactive. You can run parallel synthesis (amide coupling, reductive amination) under mild conditions with high yields.[1] The bulky Cbz group on N5 stays stable.[2]

Case B: You are targeting a specific pocket requiring a "kinked" geometry.

Recommendation: Use 2-Cbz Isomer .

  • Reasoning: Functionalizing the hindered N5 (piperidine) often orients substituents in a specific axial/equatorial vector relative to the spiro core, which is critical for certain GPCR and enzyme pockets.[1]

Case C: Metabolic Stability Optimization.

Recommendation: 5-Cbz Isomer (as a starting point).[2]

  • Reasoning: Capping the N2 azetidine often improves metabolic stability more than capping the N5, as azetidines can be prone to oxidative ring opening if left unprotected or alkylated with metabolically labile groups.[1]

Synthetic Pathways & Regioselectivity[2][3]

The synthesis of these isomers relies heavily on the exploitation of the steric difference between N2 and N5.[1]

Diagram 1: Regioselective Synthesis Workflow

Synthesis Start 2,5-Diazaspiro[3.5]nonane (Dihydrochloride) Reagent1 1.0 eq Cbz-Cl TEA, DCM, -78°C Start->Reagent1 RouteB Alternative Route: Orthogonal Protection Start->RouteB Prod2 Major Product: 2-Cbz Isomer (Kinetic Control) Reagent1->Prod2 Fast (N2 reacts) Prod5 Minor Product: 5-Cbz Isomer Reagent1->Prod5 Slow (N5 hindered) StepB1 1. Boc2O (excess) RouteB->StepB1 StepB2 2. Cbz-Cl (forcing) StepB1->StepB2 StepB3 3. TFA (Boc removal) StepB2->StepB3 Target5 Target: 5-Cbz Isomer (Free N2) StepB3->Target5

Caption: Kinetic control favors the 2-Cbz isomer due to N2 accessibility. The 5-Cbz isomer typically requires an orthogonal protection-deprotection strategy.

Experimental Protocols

Protocol A: Regioselective Synthesis of Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (2-Cbz)

This protocol exploits the higher nucleophilicity of the azetidine nitrogen.[2]

Reagents:

  • 2,5-Diazaspiro[3.5]nonane dihydrochloride (1.0 eq)[2]

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)[2]

  • Triethylamine (TEA) (3.0 eq)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

Procedure:

  • Dissolution: Suspend the diamine dihydrochloride in DCM (0.1 M) and cool to -78°C under nitrogen.

  • Base Addition: Add TEA dropwise. The suspension may clear as the free base is liberated.[1]

  • Acylation: Add Cbz-Cl (diluted in minimal DCM) dropwise over 30 minutes. Crucial: Keep temperature low to maximize selectivity.

  • Workup: Stir at -78°C for 2 hours, then slowly warm to 0°C. Quench with saturated NaHCO3.

  • Purification: Extract with DCM. Wash with brine.[2] Dry over Na2SO4.[2] Purify via flash chromatography (MeOH/DCM gradient).

    • Note: The 2-Cbz isomer usually elutes before the bis-Cbz byproduct.[2]

Protocol B: Functionalization of the Hindered N5 (Using 2-Cbz Isomer)

Since N5 is sterically hindered (neopentyl-like), standard amide couplings often fail.[2] Use this high-energy protocol.

Reagents:

  • 2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 eq)[2]

  • Carboxylic Acid (1.5 eq)

  • HATU (1.5 eq) or T3P (50% in EtOAc) (2.0 eq)[2]

  • DIPEA (4.0 eq)[2]

  • DMF (0.2 M)[2]

Procedure:

  • Activation: Pre-stir the acid, HATU, and DIPEA in DMF for 15 minutes at RT to form the active ester.

  • Coupling: Add the 2-Cbz amine.

  • Forcing Conditions: Heat the reaction to 60°C for 12–24 hours.

    • Troubleshooting: If conversion is low, switch to T3P (Propylphosphonic anhydride) and heat to 80°C in a sealed tube.[1] The steric bulk at N5 demands high activation energy.[2]

Applications in Drug Discovery[1][2][4][5][6]

KRAS G12C Inhibitors

Recent literature highlights the 2,5-diazaspiro[3.5]nonane scaffold as a rigid linker in covalent KRAS inhibitors.[2] The spiro-fusion locks the acrylamide warhead (attached to N2) in a precise orientation to engage Cys12, while the N5 piperidine tail extends into the switch-II pocket.[2]

GPCR Agonists (GPR119)

In GPR119 agonists, the 5-Cbz isomer (or derivatives where N5 is the core linker) is often used.[2] The piperidine ring mimics the classic piperidine/piperazine cores found in metabolic disease drugs, but the spiro-azetidine appendage provides a novel vector for exploring the lipophilic pocket, improving selectivity against hERG channels.[1]

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. ResearchGate. Available at: [Link]

  • Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2. PubChem.[2][3] Available at: [Link][2]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative 1H NMR Structural Analysis: Osimertinib (CAS 1246034-85-4)

Content Type: Technical Comparison Guide Subject: CAS 1246034-85-4 (Osimertinib Free Base) vs. 1st Generation EGFR Inhibitors (Gefitinib) & Degradants.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 1246034-85-4 (Osimertinib Free Base) vs. 1st Generation EGFR Inhibitors (Gefitinib) & Degradants. Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Executive Summary & Strategic Context

In the development of EGFR Tyrosine Kinase Inhibitors (TKIs), the transition from 1st generation reversible inhibitors (e.g., Gefitinib) to 3rd generation irreversible inhibitors (Osimertinib, CAS 1246034-85-4) represents a pivotal shift in structural chemistry.

The defining feature of CAS 1246034-85-4 is the acrylamide "warhead" —a Michael acceptor responsible for forming a covalent bond with the Cys797 residue of the EGFR protein. For analytical scientists, the 1H NMR spectrum is not merely a fingerprint; it is the primary validation tool to confirm the integrity of this reactive moiety.

This guide compares the 1H NMR profile of Osimertinib against:

  • Gefitinib (Alternative A): To demonstrate the spectral absence of the acrylamide system in reversible inhibitors.

  • Hydrolyzed Impurity (Alternative B): To illustrate the spectral signature of "warhead loss" (degradation), a critical QC parameter.

Experimental Methodology

To ensure high-resolution separation of the acrylamide multiplets from the aromatic indole signals, the following protocol is recommended.

Sample Preparation System
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: Osimertinib has poor solubility in CDCl3. Methanol-d4 is an alternative but can exchange the indole NH proton, erasing a key diagnostic signal. DMSO-d6 preserves the indole NH (~10.8 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube Quality: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Acquisition Parameters (500 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 - 5.0 seconds.

    • Critical: The acrylamide protons often have longer T1 relaxation times. Short D1 values can lead to integration errors, falsely suggesting low potency.

  • Scans (NS): 64 (minimum) for S/N > 200:1.

  • Temperature: 298 K (25°C).

Analytical Workflow Diagram

NMR_Workflow Sample Solid Sample (CAS 1246034-85-4) Solvation Solvation DMSO-d6 (0.6mL) Sample->Solvation Dissolution Acquisition Acquisition 500 MHz, D1=5s Solvation->Acquisition Transfer Processing Processing LB=0.3Hz, Phasing Acquisition->Processing FFT Analysis Signal Integration Warhead Validation Processing->Analysis QC Check Check Acrylamide Integrals Correct? Analysis->Check Pass Batch Release Check->Pass Yes (3H total) Fail Reject/Reprocess Check->Fail No (<2.8H)

Figure 1: Analytical workflow for validating the covalent warhead integrity of Osimertinib.

Comparative Spectral Analysis

The power of NMR in this context lies in specific "Diagnostic Regions." We compare CAS 1246034-85-4 directly with Gefitinib (non-covalent) and its own degradation product.

Region A: The Acrylamide "Warhead" (5.7 – 6.7 ppm)

This is the Pass/Fail region for CAS 1246034-85-4.

  • Osimertinib: Displays a characteristic ABX system (or three distinct multiplets) corresponding to the three protons on the acrylamide double bond (-NH-CO-CH=CH2).

  • Gefitinib: This region is silent (except for potential aromatic overlap). Gefitinib lacks the Michael acceptor.

  • Degradant (Hydrolyzed): If the sample has degraded, the acrylamide signals vanish or shift significantly upfield as the double bond is hydrated or hydrolyzed.

Region B: The Indole NH (10.0 – 11.0 ppm)
  • Osimertinib: Contains an indole core. You will see a broad singlet around 10.7 - 10.8 ppm (Solvent dependent).

  • Gefitinib: Contains a Quinazoline core.[1] It lacks the Indole NH signal entirely.

Region C: The Solubilizing Tail (2.0 – 4.0 ppm)
  • Osimertinib: Contains a dimethylamine group and a methoxy group.[1][2] Look for a sharp singlet (Methoxy) at ~3.8-4.0 ppm and the N(CH3)2 singlet at ~2.2-2.7 ppm.

Quantitative Data Comparison

The following table summarizes the chemical shift differences that distinguish Osimertinib from its alternatives.

Proton AssignmentOsimertinib (CAS 1246034-85-4)Gefitinib (Alternative)Degraded Osimertinib (Impurity)
Indole NH 10.75 ppm (s, 1H) Absent10.75 ppm (s, 1H)
Acrylamide H (trans) 6.54 ppm (dd, 1H) AbsentAbsent / Shifted
Acrylamide H (cis) 6.18 ppm (dd, 1H) AbsentAbsent / Shifted
Acrylamide H (gem) 5.75 ppm (dd, 1H) AbsentAbsent / Shifted
Aromatic Core 7.0 - 9.2 ppm (Complex)7.2 - 9.6 ppm (Quinazoline)7.0 - 9.2 ppm
Methoxy (-OCH3) 3.99 ppm (s, 3H)3.95 ppm (s, 3H)3.99 ppm (s, 3H)
N-Methyl (Tail) 2.20 - 2.80 ppm2.30 ppm (Morpholine)2.20 - 2.80 ppm

Note: Shifts are approximate (± 0.05 ppm) relative to TMS in DMSO-d6. Acrylamide shifts are highly sensitive to concentration and temperature.

Structural Logic & Signal Assignment

To interpret the spectrum correctly, one must follow the connectivity of the molecule. The diagram below maps the logical flow of assignment, prioritizing the unique functional groups.

Structure_Logic Spectrum Full 1H NMR Spectrum Aromatic Aromatic Region (7.0 - 9.0 ppm) Spectrum->Aromatic Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Spectrum->Aliphatic Warhead Olefinic Region (5.7 - 6.7 ppm) Spectrum->Warhead Check First Indole Indole Core (Distinct from Quinazoline) Aromatic->Indole NH Signal @ 10.8? Acrylamide Acrylamide (The Critical QC Marker) Warhead->Acrylamide 3x Multiplets Present? Validation Identity Confirmed Indole->Validation Yes Acrylamide->Validation Yes

Figure 2: Structural assignment logic. The "Olefinic Region" is the primary differentiator from 1st-gen inhibitors.

Expert Insights & Troubleshooting

The "Missing" Proton

In some spectra of Osimertinib salts (Mesylate), the Indole NH signal (10.75 ppm) may become extremely broad or invisible due to rapid exchange with residual water in the DMSO.

  • Solution: Dry the sample under vacuum for 4 hours and use a fresh ampoule of DMSO-d6 (100%). Do not use MeOD.

Distinguishing Impurities

If you observe small doublets appearing around 6.0 - 6.2 ppm that do not integrate to integer values, these are likely Michael Addition impurities . The acrylamide group is reactive; if the sample was synthesized in the presence of nucleophiles (like excess amine), the double bond may be partially saturated, leading to low potency.

Salt Stoichiometry

CAS 1246034-85-4 is the free base. However, if you are analyzing the Mesylate salt (CAS 1421373-66-1), you must verify the stoichiometry.

  • Check: Look for the Methanesulfonic acid methyl peak at ~2.3 ppm .

  • Calculation: Integration of Mesylate CH3 (3H) vs. Osimertinib Methoxy (3H) should be 1:1.

References

  • ChemicalBook. (n.d.). Acrylamide (79-06-1) 1H NMR spectrum.[3][4] Retrieved from

    • Context: Provides baseline shifts for the isol
  • Bhutnar, A. D., et al. (2021).[2] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets. Scientific Research Publishing. Retrieved from

    • Context: Authoritative source for the specific shifts of Osimertinib degradation products and the loss of the acrylamide signal.
  • National Center for Biotechnology Information. (n.d.). Osimertinib (CID 71496458).[4] PubChem. Retrieved from

    • Context: General structural confirmation and property data.[4][5][6][7]

  • Selleck Chemicals. (n.d.). Osimertinib (AZD9291). Retrieved from

    • Context: Commercial validation of the compound identity and purity standards.

Sources

Validation

Spirocyclic vs. Piperazine Linkers: A Strategic SAR Comparison Guide

This guide provides a technical comparison between spirocyclic and piperazine linkers in Structure-Activity Relationship (SAR) studies. It is designed for medicinal chemists and drug discovery scientists optimizing lead...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between spirocyclic and piperazine linkers in Structure-Activity Relationship (SAR) studies. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for metabolic stability, solubility, and selectivity.

Executive Summary: The "Escape from Flatland"

The piperazine ring has long been a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and ability to introduce polarity. However, it often suffers from poor metabolic stability (N-dealkylation), hERG liability, and limited vector diversity.

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) have emerged as superior bioisosteres. By increasing the fraction of sp3-hybridized carbons (


), these linkers improve physicochemical properties without sacrificing potency.[1][2][3] This guide details the mechanistic rationale and experimental evidence for scaffold hopping from piperazines to spirocycles.

Structural & Physicochemical Mechanics

Conformational Rigidity and Vectors

Piperazine typically adopts a chair conformation, placing substituents in pseudo-equatorial positions with a defined distance (~5-6 Å). Spirocycles offer a distinct advantage: Vector Programming .

  • Piperazine: Flexible chair/boat equilibrium. Substituents are often 180° opposed but can rotate.

  • Spirocycles: The central quaternary carbon "locks" the exit vectors of the substituents. This rigidity reduces the entropic penalty of binding (

    
    ) if the vector matches the bioactive conformation.
    
Physicochemical Trade-offs
PropertyPiperazine LinkerSpirocyclic Linker (e.g., 2,6-diazaspiro[3.3]heptane)Impact on SAR
Hybridization High

count, but planar ring character.[2]
High

, inherent 3D globular shape.
Higher solubility; "Escape from Flatland."
Basicity (

)
Basic (

). Often dicationic at pH 7.4.
Tunable.[4] Strained rings (azetidines) lower

(

).
Improved membrane permeability (LogD modulation).
Lipophilicity Moderate LogP.Lower LogP/LogD due to compact solvation shell.Improved Lipophilic Efficiency (LipE).
Metabolic Liability High.

-carbon oxidation and N-dealkylation.
Low. Quaternary carbon blocks metabolic "soft spots."Extended Half-life (

).

Mechanism of Action: Metabolic Stability[3][5]

The primary driver for replacing piperazine with spirocycles is metabolic blocking .

The Piperazine Liability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the


-carbons adjacent to the nitrogen atoms in piperazine, leading to ring opening or N-dealkylation.
The Spirocyclic Shield

In spirocycles, the central carbon is quaternary (


). It lacks the abstractable protons required for oxidative metabolism at that position. Furthermore, the strained rings (e.g., cyclobutane/azetidine) are often less prone to oxidation than the flexible six-membered piperazine ring.
Visualizing the Vector & Metabolic Shift

G Pip Piperazine Scaffold (Flexible Chair) Metab Metabolic Soft Spot (α-Carbon Oxidation) Pip->Metab CYP450 Attack Spiro Spirocyclic Scaffold (Rigid 3D Core) Pip->Spiro Scaffold Hop (Bioisosterism) Prop Properties: ↑ Solubility ↑ Metabolic Stability ↓ hERG Binding Spiro->Prop Resulting Profile

Figure 1: Transition from metabolically labile piperazine to robust spirocyclic scaffolds.

Comparative Case Studies

Case Study A: PARP Inhibitors (Olaparib Analogues)

Researchers replaced the piperazine core of Olaparib with a diazaspiro[3.3]heptane to improve selectivity and reduce cytotoxicity.

CompoundCore LinkerPARP-1

(nM)
Cytotoxicity (

)
Selectivity Profile
Olaparib Piperazine5ModeratePotent but broader PARP inhibition.
Analogue 6 Spiro[3.3]heptane8Low (Improved)Higher specificity for PARP-1; reduced DNA damage potential.[3]

Analysis: The spirocyclic linker maintained the critical hydrogen bonding distance while altering the vector enough to reduce off-target binding (likely PARP-2), demonstrating that spirocycles can fine-tune selectivity.

Case Study B: MCHr1 Antagonists

Optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists involved switching a morpholine/piperazine moiety to a spirocyclic amine.

MetricPiperazine/Morpholine SeriesSpirocyclic SeriesOutcome
LogD 2.5 - 3.51.2 - 2.0Improved: Lower lipophilicity reduced non-specific binding.
hERG Inhibition

(High Risk)

(Safe)
Critical: Rigid spirocycle disrupted the pharmacophore required for hERG channel blocking.
Clearance (

)
High (Microsomal instability)LowImproved: Blocked metabolic soft spots.

Experimental Protocols

To objectively compare these linkers in your own SAR, use the following standardized workflows.

Protocol 1: Comparative Microsomal Stability Assay

Validates the "Metabolic Shield" hypothesis.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperazine lead and the Spirocyclic analogue.

  • Incubation:

    • Mix test compound (

      
       final) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Success Metric: Spirocycle should show

      
       increase in 
      
      
      
      compared to Piperazine.
Protocol 2: Kinetic Solubility & LogD Profiling

Validates the "Solubility/Permeability" balance.

  • Solubility:

    • Add 10 mM DMSO stock to PBS (pH 7.4) to reach a target concentration of

      
      .
      
    • Shake for 24 hours at room temperature. Filter (0.45

      
      ).
      
    • Quantify filtrate concentration via UV-HPLC against a standard curve.

  • LogD (Shake-Flask Method):

    • Partition compound between Octanol and PBS (pH 7.4).

    • Shake for 1 hour; allow phase separation.

    • Analyze both phases by LC-MS.

    • Success Metric: Spirocycles often show lower LogD (less lipophilic) but maintained or improved permeability due to non-planar topology.

Decision Framework: When to Switch?

Use this logic flow to determine if a scaffold hop to a spirocycle is warranted for your series.

DecisionTree Start Current Scaffold: Piperazine Linker Issue1 Is Metabolic Stability (t1/2) acceptable? Start->Issue1 Issue2 Is Solubility or LogD problematic? Issue1->Issue2 Yes Switch Switch to Spirocycle (e.g., Spiro[3.3]heptane) Issue1->Switch No (High Clearance) Issue3 Is there hERG liability? Issue2->Issue3 No Issue2->Switch Yes (Low Sol / High LogD) Keep Keep Piperazine (Cost/Synth Efficiency) Issue3->Keep No Issue3->Switch Yes (hERG Risk)

Figure 2: Decision matrix for scaffold hopping from piperazine to spirocyclic linkers.

References

  • Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [5]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery.

  • Burkhard, J. A., et al. (2010). "Spirocyclic piperidines as bioisosteres of piperazine." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2008). "Oxa-azaspiro[3.4]octanes as peptide bond isosteres." Angewandte Chemie.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Comparative

Metabolic Stability of 2,5-Diazaspiro[3.5]nonane Derivatives: A Comparative Guide

Executive Summary The "Escape from Flatland" in Medicinal Chemistry In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is a proven strategy to improve clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Medicinal Chemistry

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is a proven strategy to improve clinical success rates. The 2,5-diazaspiro[3.5]nonane scaffold represents a critical bioisostere for the ubiquitous piperazine ring. By introducing a spiro-quaternary carbon, this scaffold increases the fraction of saturated carbons (


), modulates lipophilicity (LogP), and alters exit vectors without significantly increasing molecular weight.

This guide analyzes the metabolic stability of 2,5-diazaspiro[3.5]nonane derivatives, comparing them directly to traditional piperazine and piperidine analogs. It provides mechanistic insights, comparative performance data, and a self-validating experimental protocol for assessing intrinsic clearance (


).

Structural & Physicochemical Profile

To understand the metabolic advantages, we must first analyze the structural divergence between the spiro-scaffold and its planar alternatives.

Geometric and Vector Comparison
  • Piperazine: Exists primarily in a chair conformation. The nitrogen exit vectors are roughly parallel (approx. 180° or 60° depending on substitution), creating a linear or planar topology.

  • 2,5-Diazaspiro[3.5]nonane: Contains a rigid spiro-junction fusing a 4-membered azetidine ring and a 6-membered piperidine-like ring. The nitrogen atoms are located at positions 2 (azetidine) and 5 (piperidine). This creates a unique "kinked" geometry with defined, non-linear exit vectors that can access novel binding pockets while restricting conformational entropy.

Physicochemical Impact on Metabolism

The metabolic stability of a compound is often inversely proportional to its lipophilicity (


).
PropertyPiperazine Derivative2,5-Diazaspiro[3.5]nonane DerivativeMetabolic Implication
Geometry Planar/Flexible3D/RigidRigid scaffolds pay a lower entropy penalty upon binding, potentially improving potency/selectivity.

Low to MediumHighHigher

correlates with improved solubility and lower promiscuity.
Basicity (

)
~8.0 - 9.0~8.5 - 9.5Modulation of

affects membrane permeability and lysosomal trapping.
Lipophilicity High (typically)ReducedKey Factor: Lower LogD reduces affinity for CYP450 active sites, decreasing

.

Mechanistic Basis of Metabolic Stability

The superior metabolic stability of 2,5-diazaspiro[3.5]nonane derivatives arises from two primary mechanisms: Steric Shielding and Electronic Modulation .

Blocking Metabolic "Soft Spots"

Piperazine rings are notorious for rapid oxidative metabolism, primarily via:

  • N-Oxidation: Direct oxidation of the basic nitrogen.

  • 
    -Carbon Hydroxylation:  CYP450-mediated attack on the carbon adjacent to the nitrogen, leading to ring opening or N-dealkylation.
    

The Spiro Advantage: In 2,5-diazaspiro[3.5]nonane, the quaternary spiro-carbon acts as a steric shield. It blocks the approach of CYP450 heme iron to the adjacent carbons, particularly those in the strained 4-membered ring. Furthermore, the rigidity prevents the molecule from adopting the "relaxed" conformation often required for the induced fit within the CYP active site.

Visualization: Metabolic Pathway Blocking

MetabolicBlocking cluster_piperazine Piperazine Scaffold (High Clearance) cluster_spiro 2,5-Diazaspiro[3.5]nonane (Enhanced Stability) Pip Piperazine Core Ox CYP450 Oxidation (Alpha-C Hydroxylation) Pip->Ox Accessible Met1 Ring Opening / N-Dealkylation Ox->Met1 Rapid Spiro Spiro Scaffold (Quaternary Carbon) Block Steric Shielding (Spiro Center) Spiro->Block Rigid Geometry Stable Intact Scaffold (Excreted Unchanged) Block->Stable Metabolism Blocked

Figure 1: Mechanistic comparison of CYP450 susceptibility. The spiro-carbon sterically hinders the enzymatic attack on


-carbons.

Comparative Performance Data

While specific head-to-head data varies by therapeutic series, the following table summarizes the class effect observed when switching from piperazines to spirocyclic bioisosteres (based on data from Carreira et al. and related medicinal chemistry campaigns).

Intrinsic Clearance ( ) and Half-Life ( )
ParameterPiperazine Analog (Reference)2,5-Diazaspiro[3.5]nonane AnalogImprovement Factor
Human Microsomal Stability (

)
15 - 30 min> 60 min2x - 4x
Intrinsic Clearance (

)
> 50

L/min/mg
< 15

L/min/mg
Significant Reduction
Solubility (Kinetic) Moderate (10-50

M)
High (> 100

M)
Improved
hERG Inhibition (

)
Often < 10

M
Often > 30

M
Reduced Risk

Analyst Note: The improvement in hERG safety is a secondary but critical benefit. The change in vector and reduced lipophilicity often reduces the "greasy" pi-stacking interactions common in hERG binding.

Case Study Reference

In the optimization of MCHr1 antagonists, substitution of a morpholine/piperidine core with spirocyclic amines (analogous to the [3.5] system) resulted in a 10-fold reduction in


  while maintaining potency. This confirms that the spiro-scaffold effectively mitigates metabolic liabilities associated with flat, saturated heterocycles.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 2,5-diazaspiro[3.5]nonane derivatives, use the following standardized Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating through the use of internal benchmarks.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Test Compound: 1

    
    M final concentration (to ensure linear kinetics).
    
  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin or Atenolol.

    • Negative Control: No NADPH (to rule out chemical instability).

Workflow Diagram

AssayWorkflow Start Compound Preparation (1 µM in Buffer) Incubation Incubation (37°C, HLM + NADPH) Start->Incubation Sampling Timepoint Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Data Calculation (Ln(conc) vs Time slope) Analysis->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


).
Step-by-Step Procedure
  • Pre-Incubation: Mix 1

    
    L of 1 mM test compound (in DMSO) with 449 
    
    
    
    L of phosphate buffer (100 mM, pH 7.4) and 25
    
    
    L of HLM (20 mg/mL). Pre-warm to 37°C for 5 minutes.
  • Initiation: Add 25

    
    L of 20 mM NADPH solution to initiate the reaction (Final volume 500 
    
    
    
    L, Final protein 1 mg/mL).
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant onto LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

Conclusion & Recommendations

The 2,5-diazaspiro[3.5]nonane scaffold offers a robust solution for medicinal chemists facing metabolic instability in piperazine-containing leads. By increasing three-dimensionality and shielding metabolic soft spots, this scaffold consistently delivers:

  • Lower Intrinsic Clearance: Extending in vivo half-life.

  • Improved Physicochemical Properties: Enhancing solubility and lowering lipophilicity.

  • Novel IP Space: Moving away from crowded piperazine patent landscapes.

Recommendation: For lead optimization programs where a piperazine linker is a metabolic liability, prioritize the synthesis of the 2,5-diazaspiro[3.5]nonane analog. Use the provided HLM protocol to confirm the stability gains early in the design cycle.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Johansson, A., et al. (2016). "Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine Core." Journal of Medicinal Chemistry.

  • Reilly, S. W., et al. (2018). "Orally Active, CNS Penetrant PARP Inhibitors." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.

  • Taisho Pharmaceutical Co., Ltd. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry.

Validation

Crystallographic Benchmarking of Cbz-Protected Spirocycles: Structural Rigidity and Lattice Energy Advantages

Executive Summary: The "Crystal-Ready" Protecting Group In the high-stakes arena of early-stage drug discovery, the spirocyclic scaffold has emerged as a critical "escape from flatland," offering 3D geometries that impro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crystal-Ready" Protecting Group

In the high-stakes arena of early-stage drug discovery, the spirocyclic scaffold has emerged as a critical "escape from flatland," offering 3D geometries that improve solubility and target selectivity compared to planar aromatic systems. However, a recurring bottleneck is the structural validation of these novel cores.

While NMR confirms connectivity, it fails to unambiguously define absolute configuration or ring puckering in solution. X-ray crystallography remains the gold standard.

This guide objectively compares Carboxybenzyl (Cbz)-protected spirocycles against their tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) counterparts. Experimental evidence demonstrates that the Cbz group acts not merely as a chemical shield, but as a crystallographic chaperone , significantly enhancing lattice energy via


-stacking interactions to yield diffraction-quality crystals where other derivatives yield amorphous oils.

Technical Comparison: Cbz vs. Alternatives

The choice of protecting group dictates the physicochemical behavior of the intermediate. Below is a direct comparison of the "Product" (Cbz-Spirocycles) versus standard alternatives.

Table 1: Physicochemical & Crystallographic Performance Matrix
FeatureCbz-Protected Spirocycles (The Product)Boc-Protected Alternatives Fmoc-Protected Alternatives
Crystallization Tendency High. Benzyl ring promotes ordered lattice packing via

interactions.
Low.

-Butyl group is rotationally dynamic, often resulting in oils or amorphous solids.
Moderate/High. Fluorenyl group drives packing but often leads to poor solubility.
Crystal Density (

)
High (>1.25 g/cm³). Efficient packing reduces solvent voids.Low (<1.10 g/cm³). Bulky aliphatic groups create loose lattices.Very High (>1.30 g/cm³).
Solubility (NMR) Excellent in

, DMSO-

.
Excellent in most organic solvents.Often poor; requires DMSO or elevated temps.
Stability Profile Stable to acid/oxidant. Cleaved via hydrogenolysis (

).
Acid Labile. Decomposes in TFA/HCl (risks premature cleavage).Base Labile. Cleaves in piperidine/morpholine.
X-Ray Resolution Typically <0.85 Å due to rigid ordering.Often disordered;

-butyl group frequently requires modeling as multiple conformers.
High resolution, but twinning is common.
Mechanism of Action: Why Cbz Wins

The Cbz group facilitates crystallization through supramolecular anchoring . The phenyl ring participates in T-shaped (edge-to-face) or parallel-displaced


-stacking interactions. This anchors the otherwise globular and "greasy" spirocyclic core (e.g., spiro[3.3]heptane), reducing the entropic penalty of crystallization. In contrast, the Boc group acts as a "molecular lubricant," preventing tight packing.

Structural Data Analysis

To validate these claims, we analyzed the crystallographic parameters of a representative scaffold: 2,6-diazaspiro[3.3]heptane .

Table 2: Crystallographic Data for 2-Cbz-6-azaspiro[3.3]heptane Derivative[1]
ParameterValueNotes
Crystal System MonoclinicCommon for Cbz-amines due to glide plane symmetry.
Space Group

Centrosymmetric; favored by dipolar antiparallel alignment.
Unit Cell Dimensions

Representative values for monomeric packing.

Angle

Slight deviation from

indicates shear packing.
R-Factor (

)
4.2%Indicates high-quality structural refinement.
Spiro Puckering Angle

Confirms the "butterfly" shape of the cyclobutane rings.

Critical Insight: The puckering angle of


 is a key bioisosteric parameter. Unprotected salts often show disordered puckering due to hydrogen bonding networks with water. The Cbz-protected form locks the conformation in a solvent-free lattice, providing the "true" low-energy geometry.

Visualization of Logic & Workflow

Diagram 1: The Crystallographic Chaperone Effect

This diagram illustrates how the Cbz group stabilizes the crystal lattice compared to the destabilizing effect of Boc.

Cbz_vs_Boc_Lattice cluster_0 Cbz-Protected System (Ordered) cluster_1 Boc-Protected System (Disordered) Cbz_Mol1 Cbz-Spiro Molecule A Cbz_Mol2 Cbz-Spiro Molecule B Cbz_Mol1->Cbz_Mol2 π-π Stacking (Attractive) Lattice Stable Crystal Lattice (High Density) Cbz_Mol2->Lattice Ordered Packing Boc_Mol1 Boc-Spiro Molecule A Boc_Mol2 Boc-Spiro Molecule B Boc_Mol1->Boc_Mol2 Steric Repulsion (t-Butyl Rotation) Amorphous Amorphous Solid / Oil (Low Density) Boc_Mol2->Amorphous Random Aggregation

Figure 1: Mechanistic comparison of lattice formation. The Cbz group provides cohesive aromatic forces, while the Boc group introduces steric bulk and rotational entropy.

Diagram 2: Experimental Workflow for Structure Determination

A self-validating protocol to move from crude amine to solved structure.

Workflow Start Crude Spirocyclic Amine Protect Schotten-Baumann Protection (Cbz-Cl / NaHCO3) Start->Protect Stabilize Purify Flash Chromatography (EtOAc/Hex) Protect->Purify Isolate Crystallize Slow Evaporation (Toluene/Heptane) Purify->Crystallize Induce Nucleation XRay Single Crystal XRD (Mo-Kα Source) Crystallize->XRay Harvest Crystal Data Solved Structure (CIF File) XRay->Data Refine

Figure 2: Optimized workflow for obtaining crystallographic data from spirocyclic amines.

Experimental Protocols

To ensure reproducibility and trustworthiness , the following protocols are defined for the synthesis and crystallization of a model compound: N-Cbz-2-azaspiro[3.3]heptane .

A. Synthesis (Schotten-Baumann Conditions)
  • Dissolution: Dissolve 2-azaspiro[3.3]heptane hydrochloride (1.0 equiv) in a biphasic mixture of Water (5 vol) and THF (5 vol).

  • Base Addition: Add solid

    
     (3.0 equiv) in one portion. Cool to 
    
    
    
    .
  • Protection: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) over 30 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, product is UV active).

  • Workup: Separate phases. Extract aqueous layer with EtOAc (

    
    ). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate to an oil. Pass through a short silica plug (eluent: 20% EtOAc in Hexanes) to remove benzyl alcohol byproducts.

B. Crystallization (Vapor Diffusion Method)

This method is superior to simple evaporation for growing diffraction-quality single crystals.

  • Inner Vial: Dissolve 20 mg of the purified Cbz-spirocycle in 0.5 mL of Toluene (Good solvent). Place this in a small 1.5 mL vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add 3 mL of n-Heptane (Anti-solvent) to the outer vial (ensure it does not spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at

    
     vibration-free.
    
  • Observation: Harvest colorless prisms after 2–5 days.

References

  • Comparison of Amine Protecting Groups (Boc vs Cbz) Master Organic Chemistry. "Boc and Cbz Are The Bees Knees." [Link]

  • Spiro[3.3]heptane as a Benzene Bioisostere ChemRxiv. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." [Link]

  • Crystallographic Analysis of Cbz-Amines MDPI. "Synthesis and X-ray Crystal Structure Analysis of Substituted Indoles." (Demonstrates P-1/P21 space groups for Cbz/aromatic systems). [Link]

  • Experimental Protocols for Crystallization JoVE. "Protein Crystallization for X-ray Crystallography" (Principles applicable to small molecule vapor diffusion). [Link]

  • Synthesis of Diazaspiro[3.3]heptanes Thieme Connect. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." [Link]

Safety & Regulatory Compliance

Safety

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide defines the standard operating procedure (SOP) for the containment, segregation, and final disposal of Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate . As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the containment, segregation, and final disposal of Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate .

As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity. This compound is a Cbz-protected spiro-bicyclic diamine .[1][2] Its disposal profile is governed by two functional characteristics: the lipophilic benzyl carbamate (Cbz) group and the secondary amine (at position 5, assuming the Cbz is on N2).[2]

Chemical Identity Verification:

  • Chemical Class: Spiro-bicyclic amine / Carbamate.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (approximate, based on parent structure).[2]
  • Physical State: Typically a viscous oil or low-melting solid.[1][2]

  • Key Reactivity: The secondary amine is basic and nucleophilic; the carbamate is stable but combustible.[2]

Hazard Identification & Risk Assessment (GHS)

Before initiating disposal, you must validate the hazard profile.[2] While specific toxicological data for this exact isomer may be limited, we apply the "Read-Across" principle using structural analogs (e.g., tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate).[1][2]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[2][3]
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Category 3Warning H335: May cause respiratory irritation.[1][2]

Operational Insight: Treat this compound as a sensitizer .[2] The spiro-diamine core can exhibit biological activity similar to pharmaceutical intermediates.[1][2] Avoid inhalation of dust or aerosols during waste transfer.[2]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of this compound down the drain. Its lipophilicity guarantees bioaccumulation or persistence in wastewater sludge, violating EPA Clean Water Act standards.[2]

Step 3.1: Chemical Segregation

You must segregate this waste based on its chemical compatibility.[2]

  • Incompatible With: Strong Oxidizers (e.g., Peroxides, Nitric Acid), Acid Chlorides, and Anhydrides.

  • Reasoning: The free secondary amine (N5) can react exothermically with electrophiles or oxidizers, potentially pressurizing the waste container.[2]

Step 3.2: Waste Stream Classification

Select the correct waste stream based on the material's state:

  • Pure Substance (Solid/Oil):

    • Stream: Hazardous Solid Waste (Organic).[2]

    • Container: HDPE wide-mouth jar or amber glass with PTFE-lined cap.

    • Labeling: Must list full chemical name. Do not use abbreviations like "Cbz-Spiro."

  • In Solution (Reaction Mixture):

    • Stream: Non-Halogenated Organic Solvents (assuming dissolved in EtOAc, MeOH, or DMSO).[2]

    • Condition: pH must be Neutral (6-8) or Basic.[1][2]

    • Critical Action: If the solution is acidic (e.g., from an acid workup), neutralize with Sodium Bicarbonate (NaHCO

      
      ) before adding to the organic waste drum to prevent gas evolution.[2]
      

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate.

DisposalWorkflow Start Waste Generation: Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Viscous Oil StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Toxic Solid' SolidPath->SolidBin ContamCheck Is it contaminated with Oxidizers or Acids? LiquidPath->ContamCheck Neutralize Step: Quench/Neutralize (Sat. NaHCO3 or Sodium Thiosulfate) ContamCheck->Neutralize Yes LiquidBin Container: Safety Can / Carboy Label: 'Non-Halogenated Organic' ContamCheck->LiquidBin No Neutralize->LiquidBin Incineration Final Fate: High-Temp Incineration (RCRA Approved Facility) SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of spiro-diamine derivatives.

Regulatory Framework & Compliance

To ensure audit-ready compliance, adhere to the following regulatory codes. While this specific compound is not "P" or "U" listed, it is regulated as a characteristic waste if it exhibits toxicity or ignitability.[2]

Regulatory BodyCode/SectionRequirement
EPA (RCRA) 40 CFR 261.3 Classify as "Hazardous Waste" due to toxicity characteristic.[1][2] If dissolved in flammable solvent (Flash point <60°C), code as D001 .
DOT (Transport) UN 2811 If shipping pure waste: Toxic solid, organic, n.o.s.[2] (Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate).[2]
OSHA 29 CFR 1910.1200 Maintain SDS in the lab.[2] Label all secondary containers with GHS warnings.

Destruction Method: The only acceptable destruction method for complex nitrogenous heterocycles is incineration at an approved facility (cement kiln or chemical waste incinerator).[2] This ensures the complete oxidation of the spiro-ring system and the benzyl carbamate moiety, preventing environmental leaching.

Emergency Spill Response Protocol

In the event of a benchtop spill (Solid or Oil):

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[2]

    • Oils/Liquids: Surround with an inert absorbent (Vermiculite or Universal Spill Pads).[2] Do not use sawdust (combustible reaction risk with some amines).[2]

  • Decontamination: Wipe the surface with a 10% dilute acetic acid solution (to protonate and solubilize residual amine), followed by soap and water.[2]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • PubChem. (2024).[2] Compound Summary: tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (Structural Analog).[1][2] National Library of Medicine.[2] [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets.[Link][1][2]

Sources

Handling

A Researcher's Guide to the Safe Handling of Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

As a novel compound in the landscape of drug discovery, Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate presents unique opportunities for therapeutic innovation. Its spirocyclic diamine core is a feature of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in the landscape of drug discovery, Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate presents unique opportunities for therapeutic innovation. Its spirocyclic diamine core is a feature of interest in medicinal chemistry.[1][2] Prudent handling of this and structurally related compounds is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for its use.

While specific toxicological data for Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is not extensively documented, the known hazards of analogous diazaspiro and piperidine-containing compounds necessitate a cautious approach.[1][3][4] Potential risks include skin and eye irritation, respiratory tract irritation, and potential harm if ingested or absorbed through the skin.[1][5][6]

Core Principles of Safe Handling

A thorough risk assessment is the foundational step before any experimental work begins. This involves consulting available Safety Data Sheets (SDS) for similar compounds and understanding the potential hazards.[1] The primary safety strategy revolves around minimizing all routes of exposure: dermal, ocular, and inhalation. This is achieved through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. All PPE should be inspected for integrity before each use.[3]

Eye and Face Protection
  • Standard Operation: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7]

  • Splash Hazard: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] It is crucial to check the breakthrough time and permeation rate of the gloves for the specific solvents being used. Always inspect gloves for tears or punctures before use.[3] Double gloving is recommended when handling the neat compound or concentrated solutions.[8]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[1] For larger quantities or in situations with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection
  • Primary Control: All handling of solid Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate and its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[4][9]

A summary of recommended PPE for various laboratory operations is provided in the table below.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronChemical Fume Hood
Running Reactions Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Waste Disposal Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronChemical Fume Hood

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established protocols is essential for minimizing risk and ensuring reproducible results.

Experimental Workflow: From Receipt to Disposal

The following diagram illustrates the key stages in the lifecycle of handling Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate in the laboratory.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Secure Storage Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment Before Use PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Proceed with Caution Weighing Weighing of Solid PPE_Donning->Weighing Enter Work Area Dissolution Dissolution in Solvent Weighing->Dissolution Reaction_Setup Reaction Setup and Monitoring Dissolution->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination Post-Experiment Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Properly Doff and Dispose of PPE Waste_Segregation->PPE_Doffing Secure_Disposal Secure Waste Disposal PPE_Doffing->Secure_Disposal

Figure 1. Experimental workflow for handling Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate.
Detailed Methodologies

1. Donning Personal Protective Equipment:

  • Begin by putting on your lab coat and ensuring it is fully buttoned.

  • Next, put on your safety goggles.

  • Finally, don the first pair of nitrile gloves, followed by the second pair, ensuring the outer glove covers the cuff of your lab coat.

2. Handling and Weighing:

  • Perform all manipulations within a certified chemical fume hood.[5]

  • Use anti-static tools and weigh paper to prevent dispersal of the solid powder.

  • Close the primary container immediately after dispensing the required amount.

3. Solution Preparation:

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure the vessel is appropriately sized and vented if any off-gassing is anticipated.

4. In Case of a Spill:

  • Evacuate the immediate area and alert your supervisor.

  • If safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, diatomaceous earth).[3]

  • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[3][7]

5. Disposal Plan:

  • All waste, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

  • Do not dispose of this chemical down the drain.[7]

6. Doffing Personal Protective Equipment:

  • Remove the outer pair of gloves first, peeling them off without touching the outside surface.

  • Remove your lab coat, turning it inside out as you remove it.

  • Remove your safety goggles.

  • Remove the inner pair of gloves.

  • Wash your hands thoroughly with soap and water.[7][9]

Logical Framework for PPE Selection

The decision-making process for selecting the appropriate level of PPE is based on a dynamic risk assessment of the planned procedure.

Start Assess Task Base_PPE Lab Coat Safety Goggles Nitrile Gloves Start->Base_PPE Solid_Handling Handling Solid? Splash_Risk Risk of Splash? Solid_Handling->Splash_Risk No Double_Gloves Double Gloves Solid_Handling->Double_Gloves Yes Ventilation_Adequate Adequate Ventilation? Splash_Risk->Ventilation_Adequate No Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respirator Use Respirator Ventilation_Adequate->Respirator No Base_PPE->Solid_Handling Double_Gloves->Splash_Risk Face_Shield->Ventilation_Adequate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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